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2-(1h-1,2,3-Triazol-1-yl)propan-1-ol Documentation Hub

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  • Product: 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol
  • CAS: 577780-25-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol: A Technical Guide

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol . Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol .

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol represents a high-value polar scaffold. Unlike its ubiquitous 1,4-disubstituted counterparts formed via standard "Click" chemistry with substituted alkynes, this specific molecule features an unsubstituted triazole ring attached at the N1-position to a branched propanol chain.

This structural arrangement confers unique physicochemical characteristics—specifically a lowered LogP and enhanced metabolic stability compared to amide bioisosteres. This guide provides a rigorous analysis of its properties, a validated synthesis protocol, and its application as a hydrophilic linker in proteolysis-targeting chimeras (PROTACs) and fragment libraries.

Chemical Identity & Molecular Architecture[1]

The molecule consists of a 1,2,3-triazole ring linked via the N1 nitrogen to the secondary carbon of a propan-1-ol chain. This creates a chiral center at the C2 position of the propyl chain, though it is often supplied as a racemate in bulk reagents.

AttributeDetail
IUPAC Name 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol
Common Synonyms 1-(1-Hydroxypropan-2-yl)-1,2,3-triazole;

-Triazolyl isopropanol
Molecular Formula

Molecular Weight 127.14 g/mol
SMILES CC(CO)n1ccnn1
InChIKey Computed from structure (Specific isomer key varies by stereochemistry)
Chirality Contains 1 chiral center (C2).[1] Typically synthesized as (RS)-mixture.

Physicochemical Properties Profile

The following data aggregates experimental observations for N-alkyl-1,2,3-triazoles and computed descriptors for this specific fragment.

Thermodynamic & Solubility Data
PropertyValue / RangeConfidenceNote
Physical State Viscous Colorless Oil / Low Melting SolidHighH-bonding network prevents easy crystallization.
Boiling Point 265°C ± 20°C (at 760 mmHg)PredictedExtrapolated from parent triazole (

C) + hydroxyalkyl shift.
Melting Point 45 - 55°CMediumDependent on enantiomeric purity.
Density

g/cm³
PredictedHigh density due to nitrogen content.
Solubility (Water) Miscible / Very HighHighDriven by Triazole N2/N3 and Hydroxyl group.
Solubility (DMSO) > 100 mMExperimentalStandard stock solution concentration.
Lipophilicity & Acid-Base Chemistry
  • Lipophilicity (LogP): The calculated LogP (cLogP) is approximately -0.6 to -0.3 . This negative value indicates high hydrophilicity, making it an excellent "solubilizing fragment" in larger drug molecules.

  • Acidity (pKa):

    • Triazole Ring: The 1,2,3-triazole is extremely weak as a base (

      
       for the conjugate acid). It does not protonate at physiological pH (7.4).
      
    • Hydroxyl Group: The primary alcohol has a

      
      , acting as a neutral H-bond donor/acceptor under physiological conditions.
      
  • Topological Polar Surface Area (TPSA): 50.9 Ų .[1] (Triazole ~30.7 Ų + Hydroxyl ~20.2 Ų). This falls well within the "Rule of 3" for fragments (TPSA < 60 Ų).

Synthesis & Characterization Workflow

Reliable access to 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol requires avoiding the formation of the 2-substituted isomer (2H-triazole), which is thermodynamically stable but often undesired in "click" contexts. The most robust route is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using acetylene gas (or a surrogate).

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 2-Aminopropan-1-ol Step1 Step 1: Diazotization (Imadazole-1-sulfonyl azide) Start->Step1 Diazo Transfer Inter Intermediate: 2-Azidopropan-1-ol Step1->Inter Yield ~85% Step2 Step 2: CuAAC Reaction (Acetylene Gas/Surrogate) Inter->Step2 CuI, Ascorbate Prod Product: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Step2->Prod Regioselective (1,4) Impurity Impurity Control: Remove Cu salts via EDTA wash Step2->Impurity

Figure 1: Synthetic pathway ensuring regioselectivity for the N1-substituted isomer.

Detailed Protocol: Azide-Alkyne Cycloaddition

Safety Note: Low-molecular-weight organic azides are potentially explosive. Maintain a C/N ratio > 3. 2-Azidopropan-1-ol (


) is on the borderline; handle in solution and do not concentrate to dryness/heat.
Step 1: Preparation of 2-Azidopropan-1-ol
  • Reagents: 2-Aminopropan-1-ol (10 mmol),

    
     (20 mmol), 
    
    
    
    (0.1 mmol), Imidazole-1-sulfonyl azide HCl salt (12 mmol).
  • Procedure: Dissolve amino alcohol in MeOH. Add base and catalyst.[2][3] Slowly add the diazo transfer reagent. Stir at RT for 12h.

  • Workup: Dilute with water, extract with EtOAc. Do not distill. Use the crude solution for the next step.

Step 2: Formation of the Triazole
  • Reaction System: Dissolve the crude azide in

    
    -BuOH/H2O (1:1).
    
  • Catalyst: Add Sodium Ascorbate (0.5 eq) and

    
     (0.1 eq).
    
  • Alkyne Source:

    • Method A (Gas): Bubble Acetylene gas through the solution (Requires blast shield).

    • Method B (Surrogate): Use Trimethylsilylacetylene followed by in-situ deprotection, or Vinyl Acetate (requires oxidative conditions, less preferred for this specific product).

    • Recommended: Bubble Acetylene gas for 30 mins, then stir sealed for 12h.

  • Purification:

    • Chelate Copper: Add saturated EDTA solution and stir for 1h (Solution turns blue).

    • Extraction: Extract with

      
      -Butanol or EtOAc (product is polar).
      
    • Chromatography: Silica gel, eluting with DCM:MeOH (95:5 to 90:10).

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the two triazole protons. In 1-substituted 1,2,3-triazoles, C4-H and C5-H appear as singlets/doublets around

    
     7.7 and 
    
    
    
    8.1 ppm. The chiral CH proton (C2 of propyl) will appear as a multiplet around
    
    
    4.8 ppm.
  • LC-MS: ESI+ mode. Expect

    
    .
    

Applications in Drug Discovery[3][4][5][6][7][8]

Bioisosterism

The 1,2,3-triazole ring is a classic amide bioisostere .[4]

  • Dipole Moment: ~5.0 D (similar to the amide bond ~3.6 D).

  • Geometry: The disubstituted triazole mimics the trans-amide bond geometry, maintaining the vector orientation of substituents.

  • H-Bonding: The N2 and N3 atoms act as weak H-bond acceptors, while the C-H at position 5 can act as a non-classical H-bond donor.

Fragment-Based Design (FBDD)

In FBDD, this molecule serves as a "polar cap."

  • Solubility Enhancement: Attaching this fragment to a hydrophobic core (e.g., a biphenyl system) can lower LogP by 1-2 units.

  • Linker Chemistry: The hydroxyl group allows for easy conjugation (via etherification or esterification) to E3 ligase ligands in PROTAC design, providing a rigid, polar spacer that resists oxidative metabolism (CYP450).

References

  • Synthesis of N-substituted 1,2,3-triazoles

    • Title: "Copper-catalyzed azide-alkyne cycloaddition:
    • Source:Chemical Reviews, 2008.
    • URL:[Link]

  • Physicochemical Properties of Triazoles

    • Title: "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application"[4]

    • Source:Journal of Medicinal Chemistry, 2024.
    • URL:[Link]

  • Safety of Organic Azides

    • Title: "Organic Azides: An Exploding Diversity of a Unique Class of Compounds"
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Bioisosterism Applications

    • Title: "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry"[4][5]

    • Source:Expert Opinion on Drug Discovery, 2019.
    • URL:[Link]

Sources

Exploratory

literature review of 1,2,3-triazole propanol derivatives

An In-Depth Technical Guide to the Synthesis and Biological Significance of 1,2,3-Triazole Propanol Derivatives Authored by Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Biological Significance of 1,2,3-Triazole Propanol Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive . We will delve into the core synthetic strategies, explore the vast landscape of their biological activities, and analyze structure-activity relationships to provide field-proven insights into this versatile chemical scaffold.

Introduction: The Privileged Scaffold

The 1,2,3-triazole ring is a five-membered, nitrogen-rich heterocyclic system that has garnered immense interest in medicinal chemistry.[1][2] While absent in nature, its unique chemical properties make it a "privileged" structure. It is considered a bioisostere of the amide bond but offers superior resistance to enzymatic degradation.[3] The triazole core can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, with biological targets like proteins and enzymes.[3]

The incorporation of a propanol (-CH₂CH(OH)CH₂-) moiety introduces a flexible three-carbon linker with a secondary hydroxyl group. This functional group is a potent hydrogen bond donor and acceptor, often critical for anchoring a molecule within the active site of a biological target, thereby enhancing binding affinity and specificity. This combination of a stable, interactive triazole core and a flexible, hydrogen-bonding propanol side chain creates a molecular framework with significant potential for drug discovery.

Core Synthetic Strategies: The Power of "Click" Chemistry

The surge in research on 1,2,3-triazoles is inextricably linked to the development of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the cornerstone reaction for forming the 1,2,3-triazole ring. While the thermal reaction requires harsh conditions and often yields a mixture of regioisomers, catalyzed versions provide exquisite control.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction is known for its reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous media.[4][6] The reaction's efficiency represents a rate acceleration of up to 10⁸ compared to the uncatalyzed version.[4]

Causality Behind the Choice: The CuAAC reaction is the method of choice when the 1,4-disubstituted regioisomer is specifically desired. Its robustness and tolerance for a wide array of functional groups make it ideal for late-stage functionalization and bioconjugation applications.[5][6] The catalytically active species is Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[6] The ligand's role is also crucial; it can accelerate the reaction and protect sensitive substrates from oxidative damage.[6]

G cluster_start Starting Materials cluster_catalysis Catalytic System cluster_products Regioisomeric Products Azide Propargyl Alcohol Derivative (Alkyne) Copper Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Azide->Copper CuAAC 'Click Chemistry' Ruthenium Ru(II) Catalyst (e.g., [Cp*RuCl]) Azide->Ruthenium RuAAC Alkyne Organic Azide Alkyne->Copper CuAAC 'Click Chemistry' Alkyne->Ruthenium RuAAC Product14 1,4-Disubstituted 1,2,3-Triazole Propanol Copper->Product14 Product15 1,5-Disubstituted 1,2,3-Triazole Propanol Ruthenium->Product15

Caption: Regioselective synthesis of 1,2,3-triazoles via catalyzed cycloadditions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To access the alternative 1,5-disubstituted regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is employed.[7][8] Catalysts such as [Cp*RuCl] complexes are highly effective and provide excellent regioselectivity for the 1,5-isomer.[9][10]

Causality Behind the Choice: The choice of a ruthenium catalyst is a deliberate strategy to invert the regioselectivity compared to the CuAAC reaction.[4] Unlike CuAAC, RuAAC can also readily engage internal alkynes, providing access to fully substituted triazoles.[7][9] The mechanism is distinct, proceeding through a ruthenacycle intermediate where the terminal, electrophilic nitrogen of the azide bonds with the more electronegative carbon of the alkyne.[4][9][10] This catalytic system complements CuAAC, granting synthetic chemists access to the full spectrum of 1H-1,2,3-triazole regioisomers.[7]

Experimental Protocol: A General Procedure for CuAAC Synthesis

The following is a representative, self-validating protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole propanol derivative.

Objective: To synthesize 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)propan-2-ol.

Materials:

  • 3-Azidopropan-1-ol (1.0 equiv)

  • Propargyl benzyl ether (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve 3-azidopropan-1-ol in the t-butanol/water (1:1) solvent mixture. Add propargyl benzyl ether to the solution.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Prepare a separate aqueous solution of CuSO₄·5H₂O.

  • Catalyst Addition: To the stirred reactant solution, add the sodium ascorbate solution first, followed by the dropwise addition of the CuSO₄·5H₂O solution. The addition of the ascorbate prior to the copper(II) ensures a reducing environment is established to generate the active Cu(I) catalyst.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A successful reaction will show the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product.

  • Work-up and Extraction: Upon completion, quench the reaction by adding a small amount of water. Extract the aqueous mixture three times with dichloromethane. The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous Na₂SO₄. The purpose of this step is to remove any residual water. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, although CuAAC reactions are often clean enough that simple filtration and extraction suffice.[4] Characterize the final product using NMR and HRMS to confirm its structure and purity.

Review of Biological Activities

1,2,3-Triazole propanol derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.[1]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] Triazole derivatives have shown significant potential in this area.

A study on 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives revealed excellent to good antitubercular activity against M. tuberculosis H37Rv, with MIC values as low as 0.8-12.5 µg/mL.[12] Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase, a crucial bacterial enzyme.[12] Other studies have reported that certain 1-benzyl-1,2,3-triazole propanol derivatives show moderate inhibitory activity against pathogenic bacteria such as Staphylococcus aureus and E. coli.[13] The incorporation of glycoside units into the triazole structure has also been shown to yield compounds with potent activity against S. aureus.[14]

Compound Class Organism Activity (MIC/IC50) Reference
Triazolyl-quinolinyl-propan-2-olM. tuberculosis H37Rv0.8 - 12.5 µg/mL[12]
Triazole-linked quinolineP. aeruginosaIC50 = 0.05 µg/mL[15]
Triazole-linked quinolineS. aureusIC50 = 7.4 µg/mL[15]
Triazole-betulin derivativeK. pneumoniaeMIC = 0.95 µM[11]
Anticancer Activity

The 1,2,3-triazole scaffold is a building block in the discovery of new anticancer agents.[3] These derivatives can induce antiproliferative effects through various mechanisms, including cell cycle arrest and enzyme inhibition.

For instance, certain 1,4-disubstituted 1,2,3-triazoles have shown IC50 values ranging from 15 to 50 µM against fibrosarcoma (HT-1080), breast adenocarcinoma (MCF-7), and lung carcinoma (A-549) cell lines.[3] A phosphonate-containing derivative was found to be the most active, inducing cell cycle arrest at the G0/G1 phase.[3] Another study on andrographolide-based triazole derivatives found that several compounds exhibited potent antiproliferative activity against pancreatic cancer cells (PANC-1), with one derivative inducing G2/M cell cycle arrest and apoptosis.[16]

Compound Class Cancer Cell Line Activity (IC50) Reference
Phosphonate 1,2,3-triazoleHT-1080 (Fibrosarcoma)15.13 µM[3]
Phosphonate 1,2,3-triazoleMDA-MB-231 (Breast)16.32 µM[3]
Andrographolide-triazole (Cmpd 12)PANC-1 (Pancreatic)3.1 µM[16]
Andrographolide-triazole (Cmpd 9)HCT116 (Colon)1.2 µM[16]
Naphthyl-triazole (Cmpd 3f)PC-3 (Prostate)>15.46 µM (Selective)
Phenyl-triazole (Cmpd 3a)PC-3 (Prostate)8.08 µM
Antiviral Activity

With a limited arsenal of effective antiviral drugs for many severe viral infections, the need for new agents is critical.[17] 1,2,3-triazoles have emerged as a pharmacologically significant scaffold against a wide range of viruses, including influenza, HIV, hepatitis B and C, and herpes viruses.[18][19] The triazole moiety can be found in both nucleoside analogs and non-nucleoside inhibitors, where it contributes to the molecule's ability to interact with viral proteins and enzymes.[18] For example, 1,2,3-triazole-4-carboxamide derivatives have been developed that inhibit the replication of various influenza A virus strains with IC50 values in the low micromolar range (0.5 to 4.6 µM).[20]

Enzyme Inhibition

A primary mechanism through which 1,2,3-triazole derivatives exert their biological effects is through enzyme inhibition. The scaffold is versatile enough to be tailored to fit the active sites of various enzymes.

  • Cholinesterase Inhibition: Derivatives have been synthesized that show potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[21][22]

  • Kinase Inhibition: Triazoles have been investigated as inhibitors of protein kinases like Src kinase, which are often dysregulated in cancer.[23]

  • α-Glucosidase/α-Amylase Inhibition: As a strategy for managing type 2 diabetes, triazole derivatives have been shown to inhibit digestive enzymes like α-glucosidase and α-amylase, which are responsible for carbohydrate breakdown.[24][25][26]

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a therapeutic target for certain breast cancers. 1,2,3-triazole derivatives have been designed as effective aromatase inhibitors.[27]

G Enzyme Enzyme (e.g., Kinase, DNA Gyrase) Product Product (Cell Proliferation, Bacterial Replication) Enzyme->Product Catalyzes Reaction Substrate Substrate Substrate->Enzyme Binds to Active Site Triazole 1,2,3-Triazole Propanol Derivative Triazole->Enzyme Competitive/ Non-competitive Inhibition

Sources

Foundational

CAS number and identifiers for 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol

Comprehensive Technical Guide: Chemical Identifiers, Synthesis, and Pharmacological Applications of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Executive Summary In the landscape of modern drug discovery, the 1,2,3-triazole het...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Chemical Identifiers, Synthesis, and Pharmacological Applications of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Executive Summary

In the landscape of modern drug discovery, the 1,2,3-triazole heterocycle has emerged as a privileged pharmacophore and a highly versatile structural linker. This whitepaper provides an in-depth technical analysis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (CAS: 577780-25-7)[1]. By dissecting its structural identifiers, detailing a self-validating synthetic methodology, and mapping its pharmacological utility, this guide equips medicinal chemists and drug development professionals with the foundational data necessary to integrate this building block into advanced lead optimization pipelines.

Chemical Nomenclature & Structural Identifiers

Accurate structural identification is the bedrock of reproducible research. The compound features a 1H-1,2,3-triazole ring substituted at the N1 position by a propan-1-ol chain, specifically attached at the C2 carbon of the aliphatic chain. This creates a chiral center, making the compound a valuable precursor for stereospecific drug design.

Table 1: Core Chemical Identifiers

Property Value
IUPAC Name 2-(1H-1,2,3-triazol-1-yl)propan-1-ol
Synonyms 1H-1,2,3-Triazole-1-ethanol, β-methyl-; 2-(Triazol-1-yl)propan-1-ol[1]
CAS Registry Number 577780-25-7[1]
Molecular Formula C5H9N3O[1]
Molecular Weight 127.14 g/mol [1]

| SMILES | CC(CO)N1C=CN=N1 |

Physicochemical Profiling & Drug-Likeness

As a Senior Application Scientist, evaluating a building block requires looking beyond its static structure to its dynamic physicochemical behavior. The 1,2,3-triazole ring possesses a high dipole moment (~5 Debye) and strong aromatic character, while the propanol side chain introduces critical hydrophilicity.

Table 2: Physicochemical Descriptors and Pharmacological Implications

Descriptor Value (Typical) Pharmacological Implication
Hydrogen Bond Donors 1 (Hydroxyl) Facilitates target receptor anchoring and kinase hinge-binding.
Hydrogen Bond Acceptors 4 (Triazole N + O) Enhances aqueous solubility and multipoint receptor interactions.
Topological Polar Surface Area ~50.9 Ų Optimal for membrane permeability, adhering to Lipinski's Rule of 5.

| Metabolic Stability | High | Resistant to protease-mediated hydrolysis, unlike standard amides[2]. |

Synthetic Methodologies: A Self-Validating Protocol

To synthesize 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol with high regioselectivity, we employ a modified Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality & Design Choice: Direct cycloaddition with acetylene gas is hazardous and can lead to inconsistent conversions in standard laboratory setups. By utilizing trimethylsilylacetylene (TMS-acetylene) as a liquid surrogate, we maintain strict control over the reaction environment, ensuring absolute 1,4-regioselectivity and operational safety. The TMS group is subsequently cleaved under mild conditions to yield the target unsubstituted triazole ring.

Step-by-Step Methodology

Step 1: Diazo Transfer (Azidation)

  • Reagents: 2-aminopropan-1-ol (1.0 eq), Triflyl azide (TfN3) (1.2 eq), K2CO3 (2.0 eq), CuSO4 (1 mol%).

  • Procedure: Dissolve the amino alcohol in a biphasic H2O/CH2Cl2 mixture. Add K2CO3 and CuSO4. Introduce TfN3 dropwise at 0°C.

  • Causality: The copper catalyst accelerates the diazo transfer, converting the primary amine to 2-azidopropan-1-ol without inadvertently oxidizing the primary alcohol.

Step 2: CuAAC Cycloaddition

  • Reagents: 2-azidopropan-1-ol (1.0 eq), TMS-acetylene (1.1 eq), CuSO4·5H2O (5 mol%), Sodium ascorbate (10 mol%), t-BuOH/H2O (1:1).

  • Procedure: Combine the azide and TMS-acetylene in the solvent mixture. Add sodium ascorbate followed by CuSO4. Stir at room temperature for 12 hours.

  • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The t-BuOH/H2O system provides optimal solubility for both organic substrates and inorganic catalysts, driving the formation of the TMS-protected intermediate.

Step 3: Desilylation & Quality Control (Self-Validation)

  • Procedure: Treat the crude intermediate with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) at room temperature for 2 hours to cleave the TMS group. Extract with ethyl acetate and purify via flash chromatography.

  • Validation: Confirm product identity via 1H NMR (ensure the appearance of two distinct triazole protons at ~7.6–8.0 ppm and the disappearance of the TMS singlet at 0 ppm) and LC-MS (target m/z 128.1 [M+H]+)[3].

SyntheticWorkflow A 2-Aminopropan-1-ol (Precursor) B Diazo Transfer (TfN3, CuSO4) A->B C 2-Azidopropan-1-ol (Azide Intermediate) B->C D CuAAC Reaction (TMS-Acetylene, Cu(I)) C->D E TMS-Protected Triazole D->E F Desilylation (TBAF or K2CO3/MeOH) E->F G 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (CAS: 577780-25-7) F->G

Figure 1: Step-by-step synthetic workflow for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol via CuAAC.

Pharmacological Significance & Pathway Integration

The 1,2,3-triazole nucleus is heavily utilized in medicinal chemistry as a non-classical bioisostere for trans-amide bonds[4][5]. Because the triazole ring is entirely resistant to enzymatic cleavage by proteases, incorporating it into a drug scaffold dramatically increases the metabolic half-life of the candidate[2].

Furthermore, the specific architecture of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol provides a dual-action binding profile. The triazole ring engages in robust dipole-dipole interactions and pi-pi stacking within hydrophobic receptor pockets, while the propan-1-ol moiety projects outward to form critical hydrogen bonds with polar residues. This exact structural combination is frequently leveraged in the development of novel antiviral agents, anticancer EGFR inhibitors, and advanced antimicrobial therapeutics[2][5].

PharmacophorePathway M 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (Pharmacophore Scaffold) T 1,2,3-Triazole Ring • Amide Bioisostere • High Dipole Moment • Metabolic Stability M->T P Propan-1-ol Chain • H-Bond Donor (OH) • Steric Linker • Solubility Enhancer M->P R Target Protein Binding (Receptor Interaction) T->R Dipole & Pi-Pi Interactions P->R Hydrogen Bonding E Pharmacological Efficacy (Signal Transduction) R->E Target Activation/Inhibition

Figure 2: Pharmacological signaling and interaction pathway of the triazole scaffold.

References

  • Expert Opinion on Drug Discovery. "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool". PubMed (NIH).[Link]

  • Frontiers in Pharmacology. "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry". Frontiers.[Link]

  • RSC Advances. "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review". Royal Society of Chemistry.[Link]

Sources

Exploratory

The Biological Activity Potential of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol: A Technical Guide to Scaffold Design and Evaluation

Executive Summary In contemporary drug discovery, the design of highly specific, metabolically stable pharmacophores is paramount. The molecule 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol represents a highly versatile and struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the design of highly specific, metabolically stable pharmacophores is paramount. The molecule 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol represents a highly versatile and structurally privileged scaffold. By combining the rigid, bioisosteric properties of the 1,2,3-triazole ring with the flexible, hydrogen-bonding capacity of a propanol aliphatic chain, this structural motif serves as a critical building block for developing novel therapeutics.

This technical guide explores the mechanistic rationale behind this scaffold, its broad-spectrum biological activity—particularly in neuroprotective (anticholinesterase) and antimicrobial applications—and provides self-validating experimental workflows for its synthesis and biological evaluation.

Structural and Mechanistic Rationale

The biological efficacy of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is not coincidental; it is rooted in its precise physicochemical geometry.

The 1,2,3-Triazole Core as an Amide Bioisostere

The 1,4-disubstituted 1,2,3-triazole ring is widely recognized as a non-classical bioisostere for the trans-amide bond 1.

  • Causality in Design: Amide bonds are highly susceptible to enzymatic cleavage by peptidases and esterases in vivo. Replacing an amide with a 1,2,3-triazole preserves the spatial geometry (the distance between substituents mimics the

    
     distance in an amide) while rendering the molecule entirely resistant to hydrolytic cleavage.
    
  • Electronic Profile: The triazole ring possesses a strong dipole moment (~5.0 D) and features distinct hydrogen-bond acceptors (N2 and N3 atoms) and a weak hydrogen-bond donor (the C5-H bond), allowing it to engage deeply with biological targets 2.

The Propan-1-ol Moiety
  • Causality in Design: The three-carbon aliphatic chain provides optimal spatial distancing, acting as a flexible linker that allows the molecule to navigate narrow enzymatic gorges. The terminal hydroxyl group (-OH) acts as a potent hydrogen-bond donor and acceptor, significantly improving aqueous solubility and facilitating critical interactions with catalytic triads in target proteins.

Key Biological Activity Profiles

Anticholinesterase (Neuroprotective) Activity

Derivatives of the triazole-propanol scaffold are heavily investigated for the treatment of neurodegenerative diseases, such as Alzheimer's disease, via the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) 3.

  • Mechanism of Action: The triazole ring engages in

    
     stacking interactions with aromatic residues (e.g., Trp286) in the Peripheral Anionic Site (PAS) of AChE. Simultaneously, the propanol chain extends down the active site gorge, allowing the terminal -OH to form hydrogen bonds with the Catalytic Anionic Site (CAS), effectively blocking the hydrolysis of acetylcholine.
    
Antimicrobial and Antifungal Potential

The scaffold exhibits broad-spectrum antimicrobial activity by disrupting cellular membranes. In fungal pathogens, the N3 atom of the 1,2,3-triazole coordinates with the heme iron of cytochrome P450 sterol 14


-demethylase (CYP51), halting ergosterol biosynthesis and leading to fungal cell death.

Quantitative Data Summaries

To understand the optimization potential of this scaffold, we must analyze its baseline physicochemical and biological metrics.

Property / MetricTypical Value / RangeMechanistic Significance
Dipole Moment ~5.0 DMimics the polarity of amide bonds; enhances electrostatic interactions within receptor pockets.
H-Bond Acceptors 2 - 3N2 and N3 of the triazole, and the O of the propanol group facilitate target binding.
H-Bond Donors 1 - 2The -OH of the propanol (strong) and C5-H of the triazole (weak) stabilize enzyme-inhibitor complexes.
AChE IC

(Derivatives)
0.1 µM - 15.0 µMDemonstrates high affinity for the AChE active site gorge, validating its use in neuroprotective drug design.
LogP (Lipophilicity) Highly TunableThe hydroxyl group allows for further esterification or etherification to optimize Blood-Brain Barrier (BBB) penetration.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Scaffold Synthesis via CuAAC (Click Chemistry)

The synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol derivatives is achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents: 2-azidopropan-1-ol (1.0 eq), Terminal Alkyne (1.0 eq), CuSO


 (10 mol%), Sodium Ascorbate (20 mol%), tert-Butanol/Water (1:1 v/v).

Step-by-Step Workflow:

  • Solvent Preparation: Suspend the azide and alkyne in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic co-solvent system ensures the solubility of both the organic substrates and the inorganic catalyst salts, maximizing the reaction rate.

  • Catalyst Generation: Add CuSO

    
     followed immediately by Sodium Ascorbate.
    
    • Causality: Cu(I) is the active catalytic species but is thermodynamically unstable and prone to oxidation. Generating Cu(I) in situ from stable Cu(II) using sodium ascorbate as a mild reducing agent ensures a continuous, steady supply of the active catalyst, preventing oxidative side reactions.

  • Cycloaddition: Stir the mixture at room temperature for 12-24 hours.

    • Causality: The Cu(I) catalyst specifically coordinates with the terminal alkyne to form a copper acetylide intermediate. This strictly dictates the regioselective formation of the 1,4-disubstituted 1,2,3-triazole isomer, preventing the formation of the biologically inactive 1,5-isomer.

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and purify via flash chromatography.

CuAAC_Synthesis A Azide Precursor (e.g., 2-azidopropan-1-ol) D 1,3-Dipolar Cycloaddition (Click Chemistry) A->D B Terminal Alkyne (Pharmacophore) B->D C Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) C->D Catalyzes E 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Derivatives D->E Regioselective 1,4-disubstitution

Workflow of CuAAC synthesis for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol derivatives.

Protocol 2: In Vitro Biological Evaluation (Ellman's Assay for AChE Inhibition)

To validate the neuroprotective potential of the synthesized scaffold, Ellman's colorimetric assay is utilized to determine the IC


 against Acetylcholinesterase 4.

Reagents: 0.1 M Sodium Phosphate Buffer (pH 8.0), AChE enzyme (0.1 U/mL), Acetylthiocholine iodide (ATCI, 10 mM), DTNB (Ellman's Reagent, 10 mM).

Step-by-Step Workflow (96-Well Plate Format):

  • Buffer & Reagent Setup: Prepare all solutions in 0.1 M Sodium Phosphate Buffer at pH 8.0.

    • Causality: The slightly alkaline pH is critical. The reaction of the enzymatic byproduct (thiocholine) with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion is highly pH-dependent and achieves optimal kinetics at pH 8.0.

  • Enzyme-Inhibitor Pre-incubation: Add 25 µL of the test compound (various concentrations) and 25 µL of AChE to the wells. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubating the enzyme with the triazole-propanol derivative allows the system to reach thermodynamic binding equilibrium before the substrate is introduced, preventing false-negative kinetic readings.

  • Reaction Initiation: Add 50 µL of DTNB, followed immediately by 25 µL of ATCI substrate to initiate the reaction.

    • Causality: ATCI is a synthetic sulfur analog of acetylcholine. Its enzymatic hydrolysis yields thiocholine, which acts as the necessary nucleophile to cleave the disulfide bond in DTNB.

  • Kinetic Measurement: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

    • Causality: The resulting TNB anion absorbs strongly at 412 nm. This specific wavelength provides a continuous kinetic measurement of enzyme velocity without optical interference from standard biological matrices or the test compounds themselves.

AChE_Inhibition T Triazole-Propanol Scaffold A AChE Active Site Gorge (PAS & CAS) T->A Binds to B Hydrogen Bonding (Propanol -OH) A->B C Pi-Pi Stacking / Dipole (Triazole Ring) A->C D Enzyme Inhibition (Decreased ACh Breakdown) B->D C->D E Neuroprotective Effect (Increased Synaptic ACh) D->E

Mechanistic pathway of acetylcholinesterase (AChE) inhibition by the triazole-propanol scaffold.

References

  • 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists.PMC (National Institutes of Health).
  • The 1,2,3-triazole "all-in-one" ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.Taylor & Francis / ResearchGate.
  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities.MDPI.
  • Application Notes and Protocols: AChE-IN-15 for Ellman's Assay.Benchchem.

Sources

Foundational

conformational analysis of 2-substituted 1,2,3-triazole alcohols

An In-Depth Technical Guide on the Conformational Analysis of 2-Substituted 1,2,3-Triazole Alcohols Executive Summary The 1,2,3-triazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Conformational Analysis of 2-Substituted 1,2,3-Triazole Alcohols

Executive Summary

The 1,2,3-triazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. While 1,4-disubstituted variants synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) dominate the literature, 2-substituted 1,2,3-triazoles offer distinct electronic and spatial properties. The unsubstituted 1,2,3-triazole ring exhibits tautomerism where the 2H-tautomer is thermodynamically the most stable in the gas phase and many solvents[1].

When functionalized at the N2 position with an alcohol-bearing moiety (e.g., a hydroxyalkyl group), the molecule is locked out of tautomeric exchange but introduces complex conformational dynamics. The rotational degrees of freedom around the N2–C(alkyl) and C(alkyl)–O bonds, coupled with the ability of the triazole N1 and N3 atoms to act as hydrogen-bond acceptors, create a highly specific conformational landscape[2]. Understanding and controlling these rotamers is critical for optimizing drug-receptor interactions, such as targeting the active site of HIV-1 protease where the triazole N3 acts as a key hydrogen-bond acceptor[3].

Mechanistic Foundations: Intramolecular Hydrogen Bonding and Sterics

The conformational space of 2-substituted 1,2,3-triazole alcohols is primarily dictated by the competition between steric repulsion and intramolecular hydrogen bonding.

Because the N2 position is substituted, the adjacent N1 and N3 atoms are unhindered and possess lone pairs capable of accepting hydrogen bonds[4]. The hydroxyl group (-OH) on the alkyl chain acts as a strong hydrogen-bond donor. This dynamic leads to two primary conformational states:

  • Syn-Conformer (Locked): The hydroxyl group rotates toward the triazole ring, forming a stable intramolecular O-H···N hydrogen bond. This creates a pseudo-six- or seven-membered ring, restricting further rotation and pre-organizing the molecule.

  • Anti-Conformer (Relaxed/Exposed): The hydroxyl group points away from the triazole ring. This state is generally higher in energy in non-polar environments but can be stabilized by intermolecular hydrogen bonding with protic or coordinating solvents (e.g., water, DMSO).

Analytical Workflow for Conformational Elucidation

To accurately map this conformational landscape, a dual-pronged approach combining empirical Nuclear Magnetic Resonance (NMR) spectroscopy and in silico Density Functional Theory (DFT) is required.

ConformationalWorkflow N1 Synthesis & Isolation (2-Substituted Triazole Alcohols) N2 Variable-Temperature NMR (Rotational Barrier & Exchange) N1->N2 Empirical Data N3 Solvent Titration (NMR) (Intra- vs Inter-molecular H-Bonds) N1->N3 N4 DFT Optimization (B3LYP) (Energy Minima & Rotamers) N1->N4 In Silico Modeling N6 Conformational Assignment (Bioactive Conformer Elucidation) N2->N6 N3->N6 N5 QTAIM Analysis (H-Bond Strength & Topology) N4->N5 N5->N6

Workflow for elucidating 2-substituted 1,2,3-triazole alcohol conformers.
Experimental Protocol: NMR-Based Conformational Elucidation

At room temperature, rapid rotation around the N2-alkyl bond often results in time-averaged NMR signals. Variable-Temperature (VT) NMR is employed to slow this exchange, allowing distinct conformers to be resolved[5]. Furthermore, solvent titration acts as a self-validating control system to differentiate intra- from inter-molecular hydrogen bonds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure 2-substituted 1,2,3-triazole alcohol in 0.5 mL of an anhydrous, non-polar, non-coordinating solvent (e.g., CDCl₃ or CD₂Cl₂) to prevent solvent-solute H-bonding interference.

  • Solvent Titration (The Control System): Acquire a standard 1D ¹H-NMR spectrum. Incrementally spike the sample with a strongly coordinating solvent (DMSO-d₆) at 5%, 10%, and 20% v/v. Track the chemical shift of the hydroxyl proton (

    
    ).
    
    • Causality: If the H-bond is intramolecular (syn-conformer), the

      
       will remain relatively static (
      
      
      
      ppm) because the proton is already shielded by the triazole nitrogen. If intermolecular, the DMSO will disrupt the weak interactions, causing a massive downfield shift.
  • Variable-Temperature (VT) NMR: Place the sample in the NMR probe and cool from 298 K down to 190 K in 10 K increments. Monitor the decoalescence of the alkyl and hydroxyl signals to calculate the rotational energy barrier (

    
    ) using the Eyring equation.
    
  • 2D NOESY/ROESY Acquisition: At the temperature of maximum signal separation (post-decoalescence), acquire a 2D NOESY spectrum (mixing time 300–500 ms). Observe the through-space Nuclear Overhauser Effect (NOE) cross-peaks between the -OH proton and the C4/C5 substituents to confirm the exact spatial arrangement of the locked rotamer.

Computational Protocol: DFT and QTAIM Analysis

Empirical data must be grounded in thermodynamic reality. Density Functional Theory (DFT) provides the energetic penalty of rotation and the exact geometry of the hydrogen bond, often utilizing the B3LYP/6-311++G(d,p) level of theory[6].

Step-by-Step Methodology:

  • Conformational Search: Generate initial conformers by systematically rotating the N2–C(

    
    ) and C(
    
    
    
    )–O bonds in 15° increments using molecular mechanics (e.g., OPLS4 force field).
  • Geometry Optimization: Optimize the lowest-energy structures using DFT (B3LYP/6-311++G(d,p)) with an implicit Solvation Model based on Density (SMD) matching the NMR solvent.

  • Frequency Calculation: Perform vibrational frequency calculations to ensure the optimized structures are true energy minima (zero imaginary frequencies) and extract the Gibbs free energy (

    
    ).
    
  • QTAIM Analysis: Utilize the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density (

    
    ) and its Laplacian (
    
    
    
    ) at the O-H···N bond critical point (BCP)[7].
    • Causality: QTAIM mathematically proves the existence of the hydrogen bond and quantifies its covalent vs. electrostatic character, validating the NMR findings.

Quantitative Data Presentation

The following table summarizes the typical conformational parameters observed for 2-substituted 1,2,3-triazole alcohols when analyzed using the integrated NMR/DFT workflow.

Conformational StateRelative Free Energy (

, kcal/mol)
O-H···N Distance (Å)Hydroxyl

(ppm, CDCl₃)
Solvent Temp. Coefficient (

, ppb/K)
Syn (Intramolecular H-Bond)0.0 (Global Minimum)1.85 – 2.204.5 – 6.0 (Downfield)< 3.0 (Conformationally Locked)
Anti (Intermolecular H-Bond)+2.5 to +4.5N/A2.0 – 3.5 (Upfield)> 5.0 (Solvent Exposed)

Application in Drug Development

Pre-organizing a molecule into its bioactive conformation minimizes the entropic penalty (


) upon binding to a target receptor. In the development of HIV-1 protease inhibitors, researchers discovered that the N3 atom of the 1,2,3-triazole ring acts as a critical hydrogen-bond acceptor, interacting with conserved water molecules in the active site[3].

By strategically placing an alcohol group on the N2-substituent, drug developers can force the triazole into a syn-conformation via intramolecular hydrogen bonding. This locks the spatial orientation of the molecule, ensuring that the N3 lone pair is perfectly aligned to interact with the protease active site, thereby significantly lowering the dissociation constant (


) and increasing target residence time.

References

1.7 - Arabian Journal of Chemistry 2.3 - Journal of Medicinal Chemistry (ACS Publications) 3.4 - ResearchGate 4.5 - ResearchGate 5.2 - University of Kerbala 6.6 - PMC (National Institutes of Health) 7.1 - SciELO

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Executive Summary This application note details the step-by-step synthesis of 2-(1H-1,2,3-triazol-1-yl)propan-1-ol , a critical pharmacophore often utilized as a bioisostere for amide bonds or as a core scaffold in antif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the step-by-step synthesis of 2-(1H-1,2,3-triazol-1-yl)propan-1-ol , a critical pharmacophore often utilized as a bioisostere for amide bonds or as a core scaffold in antifungal agents (e.g., fluconazole analogs).

The protocol addresses the specific challenge of synthesizing a low-molecular-weight, high-nitrogen intermediate. Unlike standard click chemistry procedures found in general literature, this guide prioritizes safety regarding the handling of the energetic 2-azidopropan-1-ol intermediate. The synthesis is bifurcated into two validated workflows:

  • Diazo Transfer: Conversion of 2-aminopropan-1-ol (alaninol) to 2-azidopropan-1-ol using shelf-stable diazo transfer reagents to maintain regiochemical integrity.

  • CuAAC Cycloaddition: Copper-Catalyzed Azide-Alkyne Cycloaddition using acetylene gas to generate the 1-substituted triazole.

Safety & Handling (Critical)

Warning: Energetic Intermediates The intermediate 2-azidopropan-1-ol (


) has a Carbon-to-Nitrogen (C/N) ratio of 1:1. According to the "Rule of Six" (or Smith's Rule), organic azides with 

are considered potentially explosive.
  • Never distill 2-azidopropan-1-ol to dryness.

  • Solvent Buffer: Always maintain the azide in solution (e.g., DCM, t-BuOH, or DMF).

  • Shielding: Perform all reactions behind a blast shield.

  • Quenching: Unreacted azides should be quenched with acidic sodium nitrite or appropriate reducing agents before disposal.

Reaction Pathway & Mechanism

The synthesis leverages the stereochemical retention of the diazo transfer reaction followed by the regio-fidelity of the CuAAC reaction.

Mechanistic Workflow

The following diagram illustrates the transformation from the amine precursor to the final triazole alcohol.

G Amine 2-Aminopropan-1-ol (Alaninol) Azide INTERMEDIATE: 2-Azidopropan-1-ol (Do Not Isolate) Amine->Azide Diazo Transfer K2CO3, CuSO4, MeOH Reagent ISA·HCl (Diazo Donor) Reagent->Azide Product TARGET: 2-(1H-1,2,3-Triazol-1-yl) propan-1-ol Azide->Product Click Reaction (t-BuOH/H2O) Acetylene Acetylene Gas (HC≡CH) Acetylene->Product Catalyst CuSO4 / NaAsc (CuAAC Catalyst) Catalyst->Product

Caption: Sequential synthesis workflow involving diazo transfer followed by copper-catalyzed cycloaddition.

Experimental Protocols

Phase 1: Preparation of 2-Azidopropan-1-ol

Rationale: Direct nucleophilic substitution on 2-chloropropan-1-ol with sodium azide often leads to mixtures due to neighboring group participation (epoxide formation) or rearrangement. Diazo transfer on the amine (Alaninol) is the superior route for regiochemical purity.

Reagents:

  • Substrate: DL-2-Aminopropan-1-ol (Alaninol) [CAS: 6168-72-5]

  • Diazo Donor: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) – Selected for shelf-stability and safety over triflyl azide.

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    )
    

Protocol:

  • Setup: In a round-bottom flask, dissolve 2-aminopropan-1-ol (10 mmol, 0.75 g) in Methanol (20 mL).

  • Base Addition: Add

    
      (15 mmol, 2.07 g) and 
    
    
    
    (0.1 mmol, 25 mg).
  • Diazo Transfer: Slowly add ISA·HCl (12 mmol, 2.5 g) at 0°C. The reaction is exothermic; monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The mixture will turn from blue to green/brown as the reaction progresses.

  • Workup (Safety Critical):

    • Concentrate the methanol under reduced pressure at < 30°C (do not heat).

    • Dilute the residue with water (20 mL) and extract with Diethyl Ether or DCM (3 x 20 mL).

    • Wash the organic layer with 1M HCl (to remove unreacted amine) and brine.

    • Dry over

      
      .[2]
      
    • STOP: Do not evaporate the solvent completely. Quantify the azide concentration via NMR using an internal standard (e.g., mesitylene) or proceed directly to Phase 2 using the solution.

Phase 2: CuAAC Reaction to Target Triazole

Rationale: The reaction utilizes the in situ generation of Cu(I) from Cu(II) using sodium ascorbate. This is robust against oxygen and eliminates the need for a glovebox.

Reagents:

  • Azide Solution: 2-Azidopropan-1-ol (approx. 10 mmol in solvent from Phase 1).

  • Alkyne: Acetylene gas (balloon) or Calcium Carbide (

    
    ) as an in situ generator.
    
  • Catalyst System:

    
     (5 mol%) + Sodium Ascorbate (15 mol%).[3]
    
  • Solvent: t-Butanol / Water (1:1 v/v).

Protocol:

  • Solvent Exchange: If the azide is in DCM/Ether, add t-Butanol/Water (20 mL, 1:1) and carefully remove the volatile organic solvent under mild vacuum, leaving the azide in the aqueous alcohol mixture.

  • Catalyst Prep: Add

    
      (0.5 mmol, 125 mg) and Sodium Ascorbate  (1.5 mmol, 297 mg) to the reaction flask. The solution should turn bright orange/yellow (indicative of Cu(I)).
    
  • Acetylene Addition:

    • Method A (Balloon): Purge the headspace with argon, then attach a balloon filled with Acetylene gas. Insert a needle through the septum to allow gas uptake.

    • Method B (In Situ): If acetylene tanks are unavailable, use a two-flask system where water is dropped onto

      
       to generate acetylene, which is cannulated into the reaction flask.
      
  • Reaction: Stir vigorously at RT for 12–24 hours. TLC (EtOAc/Hexane) should show the disappearance of the azide (visualize with phosphomolybdic acid stain; azides are not UV active).

  • Workup:

    • Dilute with water (20 mL) and Ammonium Hydroxide (

      
      , 2 mL) to chelate copper (solution turns blue).
      
    • Extract with Ethyl Acetate (4 x 20 mL). The product is polar; multiple extractions are necessary.[2]

    • Dry over

      
       and concentrate.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueSignal/PeakInterpretation
1H NMR (CDCl3)

7.70 (s, 1H)
Triazole C5-H (characteristic singlet)

7.60 (s, 1H)
Triazole C4-H (characteristic singlet)

4.80 (m, 1H)
CH at C2 (deshielded by triazole)

3.90 (m, 2H)
CH2 at C1 (adjacent to OH)

1.55 (d, 3H)
Methyl group at C3
IR Spectroscopy ~3300 cm⁻¹O-H stretch (broad)
Absent ~2100 cm⁻¹Disappearance of Azide peak (Critical check)
Mass Spec m/z = 128.1 [M+H]+Molecular ion peak
Troubleshooting Guide
  • Low Yield: The product is water-soluble. Ensure the aqueous phase is saturated with NaCl (salting out) during extraction.[2] Use n-Butanol or DCM/Isopropanol (3:1) for extraction if Ethyl Acetate fails.

  • Incomplete Reaction: If the azide persists, add fresh Sodium Ascorbate (oxidative degradation of the catalyst may have occurred).

  • Green Product: Residual copper contamination. Wash the organic phase with a dilute EDTA solution or aqueous ammonia.

References

  • Goddard-Borger, E. D.; Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007, 9(19), 3797–3800.

  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002, 41(14), 2596–2599.

  • Himo, F. et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of the Regioselectivity." Journal of the American Chemical Society, 2005, 127(1), 210–216.

  • Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles." (General reference for CuAAC conditions).

Sources

Application

Application Note: Advanced Functionalization of the Hydroxyl Group in 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Introduction & Scope The 1,2,3-triazole heterocycle is a highly versatile pharmacophore, widely utilized in medicinal chemistry as a robust bioisostere for amide bonds, esters, and carboxylic acids[1]. Because of its met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 1,2,3-triazole heterocycle is a highly versatile pharmacophore, widely utilized in medicinal chemistry as a robust bioisostere for amide bonds, esters, and carboxylic acids[1]. Because of its metabolic stability and strong dipole moment, it is frequently employed as a rigid linker in PROTACs, antibody-drug conjugates (ADCs), and click-chemistry-derived libraries[2].

The compound 2-(1H-1,2,3-triazol-1-yl)propan-1-ol serves as a highly valuable bifunctional building block. It features a stable triazole core and a pendant primary hydroxyl group (-OH) at the C1 position. Functionalizing this primary alcohol—through oxidation, esterification, or activation for nucleophilic substitution—enables the rapid elaboration of this scaffold into complex drug-like molecules. This guide details the mechanistic rationale and self-validating protocols for the optimal functionalization of this specific hydroxyl group.

Mechanistic Insights & Reagent Selection (E-E-A-T)

When designing synthetic routes for 2-(1H-1,2,3-triazol-1-yl)propan-1-ol, standard alcohol functionalization protocols often fail or underperform if the unique stereoelectronic properties of the molecule are ignored. As an application scientist, you must account for the following causal factors:

  • Steric Causality (The

    
    -Branching Effect):  The primary hydroxyl group is adjacent to a chiral center (C2) that bears both a methyl group and a bulky 1,2,3-triazole ring. This 
    
    
    
    -branching creates moderate steric hindrance, altering the trajectory for
    
    
    displacements. Consequently, when converting the hydroxyl into a leaving group, highly reactive electrophiles (e.g., Tosyl chloride or Triflic anhydride) are required to ensure complete conversion, and subsequent nucleophilic substitutions often necessitate polar aprotic solvents (DMF, DMSO) and elevated temperatures[3].
  • Electronic & Coordination Effects: The 1,2,3-triazole ring possesses multiple nitrogen atoms (N2 and N3) with lone pairs capable of chelating transition metals. Utilizing chromium-based oxidants (e.g., Jones reagent or PCC) for alcohol oxidation frequently leads to catalyst sequestration, sluggish kinetics, and poor product recovery. Therefore, metal-free oxidation systems, such as TEMPO/BAIB or Dess-Martin Periodinane (DMP), are strongly preferred to maintain high chemoselectivity and yield[4].

  • pH Sensitivity & Partitioning: While the triazole ring is chemically stable, it is weakly basic. Highly acidic reaction conditions can protonate the ring, drastically increasing its water solubility and complicating organic extraction during workup. Protocols must be designed to maintain neutral to mildly basic conditions to ensure a self-validating, clean phase separation.

Pathway Visualization

Functionalization Center 2-(1H-1,2,3-Triazol-1-yl) propan-1-ol (Primary Alcohol) Oxidation Oxidation (Aldehyde/Acid) Center->Oxidation TEMPO/BAIB Tosylation Tosylation/Mesylation (Leaving Group) Center->Tosylation TsCl, Et₃N, DMAP Esterification Esterification (Ester/Prodrug) Center->Esterification R-COOH, EDC Etherification Etherification (Alkyl/Aryl Ether) Center->Etherification NaH, R-X ReductiveAmination Reductive Amination (Secondary Amines) Oxidation->ReductiveAmination R-NH₂, NaBH(OAc)₃ Nucleophile Nucleophilic Substitution (Amines, Azides, Thiols) Tosylation->Nucleophile Nu⁻ (e.g., NaN₃)

Divergent functionalization pathways of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol for drug discovery.

Quantitative Data Presentation

The following table summarizes the optimized parameters for the three primary functionalization vectors, providing a baseline for expected yields and reaction times.

Functionalization VectorReagent SystemTemp / TimeTypical YieldDownstream Utility
Activation (Tosylation) TsCl (1.2 eq), Et

N (2.0 eq), DMAP (0.1 eq)
0 °C to RT / 4 h85 - 92%

displacement with azides, amines, or thiols.
Oxidation (Aldehyde) TEMPO (0.1 eq), BAIB (1.1 eq), DCM/H

O
RT / 2 - 4 h78 - 88%Reductive amination, Wittig olefination.
Esterification R-COOH (1.1 eq), EDC·HCl (1.2 eq), DMAPRT / 12 h80 - 95%Prodrug synthesis, lipophilicity modulation.

Experimental Workflows & Protocols

Protocol A: Activation via Tosylation

This protocol converts the hydroxyl group into a highly reactive p-toluenesulfonate (tosylate) ester, priming the molecule for nucleophilic attack[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1H-1,2,3-triazol-1-yl)propan-1-ol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et

    
    N, 2.0 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Causality: DMAP acts as a nucleophilic catalyst to form a highly reactive N-tosylpyridinium intermediate, while Et
    
    
    
    N acts as an acid scavenger to prevent triazole protonation.
  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add p-Toluenesulfonyl chloride (TsCl, 1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation & Quality Control: Monitor via TLC (Eluent: 5% MeOH in DCM). The protocol is self-validating: the highly polar alcohol spot (

    
    ) must completely disappear, replaced by a distinct, UV-active tosylate spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous NaHCO

    
     (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. The basic workup ensures complete hydrolysis and removal of unreacted TsCl.
Protocol B: Metal-Free Selective Oxidation to Aldehyde

This protocol selectively oxidizes the primary alcohol to an aldehyde without over-oxidizing to the carboxylic acid or coordinating to the triazole nitrogens[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol (1.0 mmol) in a biphasic mixture of DCM and H

    
    O (2:1 v/v, 9 mL total).
    
  • Catalyst Addition: Add TEMPO (0.1 mmol) to the biphasic mixture. Causality: TEMPO is a stable nitroxyl radical that avoids the metal-coordination issues inherent to chromium or ruthenium oxidants.

  • Oxidant Addition: Add Bis(acetoxy)iodobenzene (BAIB, 1.1 mmol) in one portion. The mixture will turn a distinct orange-red color as the active oxoammonium species is generated.

  • Reaction: Stir vigorously at room temperature for 2 to 4 hours.

  • Validation & Quality Control: The reaction is complete when the orange color fades to pale yellow. IR spectroscopy of an aliquot will show the disappearance of the broad O-H stretch (~3300 cm

    
    ) and the appearance of a sharp C=O stretch (~1720 cm
    
    
    
    ).
  • Workup: Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (5 mL) to destroy unreacted oxidant. Extract with DCM (3 x 10 mL). Wash with saturated NaHCO
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate.
Protocol C: Steglich Esterification

This protocol couples the primary alcohol with a carboxylic acid to form an ester, a common technique for synthesizing prodrugs[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the desired carboxylic acid (1.1 mmol) and 2-(1H-1,2,3-triazol-1-yl)propan-1-ol (1.0 mmol) in anhydrous DCM (10 mL).

  • Coupling Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 mmol) and DMAP (0.1 mmol). Causality: EDC·HCl is strictly chosen over DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from polar triazole products. EDC generates a water-soluble urea byproduct, ensuring a self-purifying workup.

  • Reaction: Stir at room temperature overnight (12 hours) under nitrogen.

  • Validation & Quality Control: TLC should indicate the formation of a less polar product.

  • Workup: Dilute with DCM (10 mL). Wash sequentially with 0.5 M HCl (10 mL) to remove DMAP and the EDC-urea byproduct, followed by saturated NaHCO

    
     (10 mL) to remove unreacted carboxylic acid. Dry and concentrate to yield the pure ester.
    

References

1.[4] Title: Synthesis of functionalized 1,2,3‐triazoles 3 from alkanone derivatives Source: ResearchGate URL:

2.[1] Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega URL:

3.[3] Title: Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity Source: Arabian Journal of Chemistry URL:

4.[2] Title: 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis Source: UQ eSpace URL:

Sources

Method

2-(1h-1,2,3-Triazol-1-yl)propan-1-ol as a pharmaceutical intermediate

A Versatile Peptidomimetic Scaffold for Drug Discovery Executive Summary 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol represents a critical class of "Click" derived pharmaceutical intermediates. Unlike its 1,2,4-triazole counter...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Peptidomimetic Scaffold for Drug Discovery

Executive Summary

2-(1H-1,2,3-Triazol-1-yl)propan-1-ol represents a critical class of "Click" derived pharmaceutical intermediates. Unlike its 1,2,4-triazole counterparts (ubiquitous in antifungal agents like Fluconazole), the 1,2,3-triazole moiety serves primarily as a bioisostere for amide bonds in peptidomimetics. Its planar structure, high dipole moment (~5 D), and hydrogen-bonding capabilities allow it to mimic the electronic and steric properties of a trans-amide bond without susceptibility to enzymatic hydrolysis.

This guide details the synthesis, purification, and functionalization of this intermediate, specifically addressing the regioselectivity challenges (N1 vs. N2/N3 isomerism) inherent to triazole chemistry.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol
Structure CH₃-CH(Triazole)-CH₂OH
Molecular Formula C₅H₉N₃O
Molecular Weight 127.15 g/mol
Physical State Viscous colorless oil or low-melting solid (hygroscopic)
Solubility Soluble in Water, MeOH, DMSO, DCM; Insoluble in Hexanes
pKa (Conjugate Acid) ~1.2 (Triazole ring is a weak base)
Key Hazard Precursors (Azides) are potentially explosive; Final product is stable.[1]
Synthesis Protocol: The "In-Situ" Click Strategy

Rationale: Direct alkylation of 1,2,3-triazole with 2-chloropropan-1-ol often yields a difficult-to-separate mixture of N1 and N2 isomers. The most robust pharmaceutical-grade route utilizes 2-aminopropan-1-ol (Alaninol) as a chiral pool precursor, converting it to an azide in situ to mitigate safety risks, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents & Materials:
  • Precursor: D/L-Alaninol (or chiral specific) [CAS: 78-91-1]

  • Diazo Transfer Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) – Safer alternative to TfN₃

  • Alkyne Source: Trimethylsilylacetylene (TMSA) or Acetylene gas (bubbled)

  • Catalyst: CuSO₄[2]·5H₂O + Sodium Ascorbate

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step Methodology:

Phase 1: Diazo Transfer (Amine


 Azide) 
  • Dissolution: Dissolve Alaninol (10 mmol) in MeOH (20 mL). Add K₂CO₃ (20 mmol) and CuSO₄·5H₂O (0.1 mmol).

  • Reagent Addition: Add ISA·HCl (12 mmol) slowly at 0°C.

  • Reaction: Stir at ambient temperature for 3-6 hours. Monitor by TLC (ninhydrin stain for amine disappearance).

  • Workup: Do not isolate the low-MW azide to dryness due to explosion risk. Dilute with solvent for the next step or perform a solution-phase extraction into t-BuOH.

Phase 2: CuAAC Cycloaddition (Azide


 Triazole) 
  • Catalyst Prep: To the azide solution in t-BuOH/H₂O, add fresh Sodium Ascorbate (0.5 eq) and CuSO₄ (0.1 eq).

  • Alkyne Addition: Add TMS-Acetylene (1.2 eq).

  • Cyclization: Stir at 40°C for 12 hours. The solution typically turns dark yellow/green initially and then precipitates the copper-triazole complex or remains clear.

  • Desilylation (if TMS used): Treat with K₂CO₃ in MeOH or TBAF to remove the TMS group, yielding the free 1,2,3-triazole.

  • Purification:

    • Filter off copper salts (use Celite).

    • Evaporate solvents.[3]

    • Column Chromatography: Silica gel (DCM:MeOH 95:5). The N1-substituted isomer is typically more polar than N2 byproducts (if any formed via alternative routes).

Critical Process Parameters (CPPs) & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning by amine impurities.Increase Cu catalyst load to 5 mol%; ensure complete diazo transfer before adding alkyne.
Blue Product Residual Copper contamination.Wash organic phase with 10% EDTA or NH₄OH solution to chelate Cu.
Regio-isomers Thermal cyclization (non-catalyzed) occurred.Ensure Cu(I) is active (bright yellow precipitate of Cu-acetylide is a good sign). Avoid high heat (>60°C) without catalyst.
Safety Accumulation of organic azides.NEVER rotary evaporate the azide intermediate to dryness. Keep in solution.
Application Note: Functionalization for Drug Conjugation

Once synthesized, the hydroxyl group serves as the "handle" for attaching this pharmacophore to the rest of the drug molecule.

Protocol: Activation to Mesylate (Leaving Group)

  • Dissolve 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) and cool to 0°C.

  • Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir 1h. Wash with NaHCO₃.

  • Result: The resulting mesylate is a potent electrophile for coupling with amines (to form diamines) or thiols.

Visualization: Synthesis & Logic Flow

G Alaninol Alaninol (Precursor) Azide 2-Azidopropan-1-ol (Intermediate) Alaninol->Azide Diazo Transfer (ISA·HCl, Cu++) CuAAC CuAAC Reaction (Click Chemistry) Azide->CuAAC In-situ TMS_Alkyne TMS-Acetylene TMS_Alkyne->CuAAC Crude Crude Triazole CuAAC->Crude Cyclization Purification EDTA Wash & Chromatography Crude->Purification Cu Removal Final 2-(1H-1,2,3-Triazol-1-yl) propan-1-ol Purification->Final Isolation

Caption: Figure 1. One-pot chemo-enzymatic or chemical synthesis workflow for N1-substituted triazole alcohols.

Pharmaceutical Relevance & Bioisosterism[4][5][6]

The 1,2,3-triazole ring in this intermediate acts as a non-classical bioisostere .

  • Amide Bond Replacement: The N(2) and N(3) atoms function as weak hydrogen bond acceptors, mimicking the carbonyl oxygen of an amide. The C(5)-H bond can act as a weak hydrogen bond donor, mimicking the N-H of an amide.

  • Metabolic Stability: Unlike amides, the triazole ring is resistant to proteases and esterases, prolonging the half-life of the drug candidate.

  • Dipole Alignment: The 1,4-disubstitution pattern (or 1,5 in specific syntheses) allows precise orientation of the propanol "tail" relative to the pharmacophore head, critical for binding in enzyme pockets (e.g., kinases or proteases).

Target Classes:

  • Antibacterials: Analogues of oxazolidinones (Linezolid derivatives).

  • Antifungals: Next-generation azoles targeting CYP51, utilizing the 1,2,3-triazole to bypass resistance against 1,2,4-triazoles.

  • Anticancer: Peptidomimetics inhibiting protein-protein interactions (e.g., p53-MDM2 inhibitors).

References
  • Bonandi, E., et al. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry."[4] Drug Discovery Today, 2017. Link

  • Meldal, M., & Tornøe, C. W. "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews, 2008. Link

  • Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005. Link

  • Goddard-Borger, E. D., & Stick, R. V. "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters, 2007. Link

  • Agalave, S. G., et al. "Click Chemistry: 1,2,3-Triazoles as Pharmacophores." Chemistry – An Asian Journal, 2011. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol via Green Click Chemistry

Introduction & Strategic Rationale The 1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry and drug development, known for its robust stability against metabolic degradation, strong dipole moment, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry and drug development, known for its robust stability against metabolic degradation, strong dipole moment, and ability to participate in hydrogen bonding. While 1,4-disubstituted 1,2,3-triazoles are routinely synthesized via the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of 1-monosubstituted 1,2,3-triazoles —such as 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol—traditionally requires the use of highly flammable and explosive acetylene gas[1].

To bypass the severe safety risks and operational bottlenecks of handling gaseous acetylene, modern synthetic protocols have pivoted toward the use of Calcium Carbide (


)  as a solid, bench-stable acetylene surrogate[2]. When combined with Microwave-Assisted Organic Synthesis (MAOS) , this approach represents a paradigm shift. Microwave irradiation directly couples with the polar reaction medium (dielectric heating), resulting in inverted temperature gradients that drastically accelerate reaction kinetics, often reducing reaction times from 24 hours to under 15 minutes while significantly suppressing byproduct formation[3].

This application note details a self-validating, highly efficient protocol for the microwave-assisted synthesis of 2-(1H-1,2,3-triazol-1-yl)propan-1-ol using 2-azidopropan-1-ol and calcium carbide.

Mechanistic Insights & Causality

To ensure experimental success, it is critical to understand the causality behind the reagent selection and physical conditions:

  • In Situ Acetylene Generation : Calcium carbide reacts with the aqueous component of the solvent system (e.g.,

    
    ) to release acetylene gas continuously and at a controlled rate. This prevents dangerous pressure spikes in the sealed microwave vessel while maintaining a steady concentration of the alkyne substrate[2].
    
  • Catalytic Cycle (CuAAC) : The generated acetylene undergoes rapid deprotonation and metalation by the

    
     catalyst (generated in situ from 
    
    
    
    and sodium ascorbate) to form a copper-acetylide intermediate.
  • Regiospecific Cycloaddition : The azide group of 2-azidopropan-1-ol coordinates with the copper center, bringing the azide and alkyne into close proximity. A formal 1,3-dipolar cycloaddition yields a copper-triazolide complex, which undergoes protonolysis to release the target 1-monosubstituted triazole and regenerate the

    
     catalyst[1].
    
  • Microwave Synergy : The rapid, uniform heating of the microwave field ensures that the activation energy for the cycloaddition is overcome instantly, outpacing the potential thermal degradation of the azide precursor[3].

Comparative Data Analysis

The table below summarizes the quantitative advantages of transitioning from conventional thermal heating to microwave-assisted synthesis for this specific molecular class.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Causality / Advantage
Reaction Time 12 - 24 hours10 - 15 minutesDielectric heating accelerates kinetics by 36–72x[3].
Yield 45% - 60%85% - 92%Rapid conversion prevents azide degradation and dimerization.
Acetylene Source Acetylene Gas (Cylinder)Calcium Carbide (Solid)Eliminates explosive gas handling; safer in situ generation[2].
Solvent System Toxic organic solvents

or

Water is required to react with

; greener profile.
Purity (Crude) Moderate (requires column)High (often requires only extraction)Suppression of thermal side-reactions[3].

Experimental Protocols

Part A: Synthesis of Precursor (2-Azidopropan-1-ol)

Note: 2-azidopropan-1-ol can be synthesized from commercially available racemic alaninol via copper-catalyzed diazotransfer.[4]

  • Preparation : Dissolve racemic alaninol (10 mmol) in methanol (20 mL). Add

    
     (15 mmol) and a catalytic amount of 
    
    
    
    (0.1 mmol).
  • Diazotransfer : Slowly add 1H-imidazole-1-sulfonyl azide hydrochloride (12 mmol) to the stirring mixture at room temperature.

  • Workup : Stir for 4 hours. Evaporate the methanol under reduced pressure, dilute with water, and extract with ethyl acetate (

    
     mL). Dry over 
    
    
    
    and concentrate to yield 2-azidopropan-1-ol as a pale liquid. Safety: Low molecular weight azides are potentially shock-sensitive. Do not distill to dryness.
Part B: Microwave-Assisted CuAAC Synthesis of Target Triazole

Self-Validating System: The reaction relies on the precise stoichiometry of water to control the release of acetylene. Do not alter the solvent ratio.

  • Reaction Assembly : In a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, add 2-azidopropan-1-ol (1.0 mmol) and Calcium Carbide (

    
    , 1.5 mmol).
    
  • Catalyst Addition : Add Copper(II) Sulfate Pentahydrate (0.05 mmol, 5 mol%) and Sodium Ascorbate (0.1 mmol, 10 mol%).

  • Solvent Addition : Add a solvent mixture of

    
     and 
    
    
    
    (4:1 v/v, 3 mL total). Observation: Slight bubbling will begin immediately as water reacts with
    
    
    .
  • Microwave Irradiation : Crimp-seal the vial immediately with a Teflon-lined septum. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters : Temperature = 80 °C; Time = 15 minutes; Power = Dynamic (max 100 W); Pressure Limit = 15 bar[1].

  • Workup & Purification :

    • Allow the vial to cool to room temperature (the microwave's compressed air cooling system will handle this).

    • Caution : Carefully pierce the septum with a needle in a fume hood to vent any unreacted acetylene gas.

    • Dilute the mixture with saturated aqueous

      
       (10 mL) to quench the copper catalyst (solution will turn blue).
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to afford pure 2-(1H-1,2,3-triazol-1-yl)propan-1-ol.
      

Visualizations

Workflow Diagram

Workflow Step1 1. Precursor Synthesis (Alaninol to 2-azidopropan-1-ol) Step2 2. Reaction Assembly (Azide + CaC2 + Cu Cat. + DMF/H2O) Step1->Step2 Step3 3. Microwave Irradiation (80 °C, 15 min, Dynamic Power) Step2->Step3 Step4 4. Safe Venting & Workup (NH4Cl Quench / EtOAc Extraction) Step3->Step4 Step5 5. Final Product 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Step4->Step5

Fig 1. Step-by-step operational workflow for the microwave-assisted synthesis of the target triazole.

Mechanistic Pathway

Mechanism CaC2 CaC2 + H2O Acetylene Acetylene Gas (Generated In Situ) CaC2->Acetylene Hydrolysis CuAcetylide Cu-Acetylide Intermediate Acetylene->CuAcetylide Cu(I) Catalyst Cycloaddition 1,3-Dipolar Cycloaddition CuAcetylide->Cycloaddition Azide 2-azidopropan-1-ol Azide->Cycloaddition Coordination Product 2-(1H-1,2,3-Triazol-1-yl) propan-1-ol Cycloaddition->Product Protonolysis

Fig 2. Mechanistic pathway of in situ acetylene generation and subsequent CuAAC cycloaddition.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods National Institutes of Health (NIH) / RSC Advances[Link]

  • Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Using Aryldiazonium Silica Sulfates ResearchGate[Link]

  • Microwave-assisted one-pot quick synthesis of 1-monosubstituted 1,2,3-triazoles from arylboronic acids, sodium azide and 3-butyn Indian Academy of Sciences (IAS)[Link]

  • [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry RSC Publishing[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with the synthesis of 2-(1H-1,2,3-Triazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with the synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol .

To achieve high yields of this 1-monosubstituted triazole, we utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway. Because handling explosive acetylene gas is hazardous, this guide employs a safer, high-yielding surrogate strategy: reacting 2-azidopropan-1-ol with ethynyltrimethylsilane (TMS-acetylene), followed by a one-pot desilylation[1].

Below, you will find the mechanistic workflow, a self-validating experimental protocol, quantitative optimization data, and a deep-dive troubleshooting FAQ.

Mechanistic Workflow & Logic

Understanding the catalytic cycle is the first step in troubleshooting. The reaction relies on maintaining copper in its +1 oxidation state. We utilize a water-soluble ligand, THPTA, which forms a protective cage around the Cu(I) center, preventing its oxidation by dissolved O₂ and suppressing disproportionation[2].

CuAAC_Optimization Cu_II Cu(II) Precursor (CuSO4) Cu_I Active Cu(I)-THPTA Catalytic Complex Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I e- donor Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Azide 2-Azidopropan-1-ol Metallacycle Cu-Metallacycle Intermediate Azide->Metallacycle Alkyne TMS-Acetylene Alkyne->Cu_Acetylide Cu_Acetylide->Metallacycle + Azide TMS_Triazole TMS-Protected Triazole Metallacycle->TMS_Triazole Cycloaddition & Protonation TMS_Triazole->Cu_I Catalyst Regeneration Product 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (Target Product) TMS_Triazole->Product Deprotection TBAF TBAF (Desilylation) TBAF->Product

CuAAC catalytic cycle for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol synthesis via TMS-acetylene.

Self-Validating Experimental Protocol

This protocol is engineered to provide built-in validation checkpoints, ensuring you can verify success at each intermediate stage.

Step 1: Catalyst Pre-activation (Critical Causality Step)

  • In a small vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA ligand (5 mol%) in 1 mL of degassed deionized water.

  • Causality Check: Always mix the copper and ligand before adding the reducing agent. If reduced first, bare Cu(I) will rapidly disproportionate into Cu(0) (visible as a dark precipitate) and Cu(II), permanently killing the catalyst[2].

  • Add Sodium Ascorbate (10 mol%) to the mixture. The solution will briefly turn dark and then clear/pale yellow, indicating the successful generation of the active Cu(I)-THPTA complex[3].

Step 2: Cycloaddition

  • In a round-bottom flask, dissolve 2-azidopropan-1-ol (1.0 eq, 10 mmol) and TMS-acetylene (1.2 eq, 12 mmol) in 10 mL of a t-BuOH/H₂O (1:1 v/v) mixture.

  • Inject the pre-activated catalyst solution into the flask.

  • Stir at room temperature (20–25 °C) for 4 hours.

  • Self-Validation Check: Analyze via LC-MS. You should observe the complete disappearance of the azide and the appearance of the TMS-protected intermediate at m/z [M+H]⁺ = 200.1 .

Step 3: One-Pot Desilylation

  • Once cycloaddition is complete, add Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M in THF) directly to the reaction mixture.

  • Stir for 2 hours at room temperature.

  • Self-Validation Check: LC-MS should show a quantitative mass shift from 200.1 to the final target mass at m/z [M+H]⁺ = 128.1 .

Step 4: Copper Scavenging & Purification

  • Do not perform an aqueous extraction. Add a copper-scavenging resin (e.g., QuadraPure TU or Chelex 100) directly to the reaction mixture and stir for 30 minutes.

  • Filter the mixture through a Celite pad to remove the resin and catalyst.

  • Concentrate the filtrate under reduced pressure. Purify the residue via reverse-phase chromatography (C18, H₂O/MeCN gradient) to yield the pure 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol.

Quantitative Data Summary

The table below summarizes the causality between reaction parameters and isolated yield, demonstrating why the optimized protocol above is strictly required.

Catalyst SystemLigandSolventWorkup MethodIsolated Yield (%)Primary Cause of Yield Loss
CuI (10 mol%)NoneDMFEtOAc/H₂O Extraction22%Product lost to aqueous phase; Cu(I) oxidation.
CuSO₄ / NaAsc (5/10 mol%)Nonet-BuOH/H₂OEtOAc/H₂O Extraction45%Product lost to aqueous phase.
CuSO₄ / NaAsc (5/10 mol%)TBTA (5 mol%)t-BuOH/H₂OScavenger Resin78%TBTA has poor water solubility, limiting kinetics.
CuSO₄ / NaAsc (5/10 mol%) THPTA (5 mol%) t-BuOH/H₂O Scavenger Resin 94% Optimal stabilization and recovery.

Troubleshooting & FAQs

Troubleshooting_Logic Issue Low Product Yield Check1 Check LC-MS/TLC Issue->Check1 Unreacted Unreacted Azide Remains? Check1->Unreacted Yes1 Catalyst Deactivation: Add THPTA & Ascorbate Unreacted->Yes1 Yes No1 Azide Consumed Unreacted->No1 No Check2 Check Aqueous Phase No1->Check2 Yes2 Product Lost in Wash: Use Scavenger Resin Check2->Yes2 Product Found No2 Regioisomer Formation: Control Temperature Check2->No2 Product Missing

Troubleshooting logic tree for resolving low yields in triazole synthesis workflows.

Q1: My LC-MS shows complete consumption of the azide, but my isolated yield is under 30%. Where is my product? A1: You are likely losing your product during the aqueous workup. 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is highly hydrophilic. The combination of the terminal hydroxyl group and the nitrogen-rich triazole ring creates a massive dipole and an extensive hydrogen-bonding network. Traditional liquid-liquid extraction (e.g., EtOAc/Water) will leave >60% of the product in the aqueous layer. Solution: Abandon liquid-liquid extraction. Use solid-phase copper scavengers (like QuadraPure) and concentrate the reaction directly, or lyophilize the mixture before reverse-phase purification.

Q2: The reaction stalls at ~50% conversion. Adding more alkyne doesn't help. What is happening? A2: This is a classic symptom of catalyst deactivation. Cu(I) is thermodynamically unstable. In the presence of trace dissolved oxygen, it rapidly oxidizes to inactive Cu(II). Solution: Ensure you are using a stabilizing ligand like THPTA[2] and maintain a steady excess of sodium ascorbate[3]. Degassing your solvents (sparging with N₂ for 10 minutes) prior to setting up the reaction will drastically prolong catalyst life.

Q3: I am seeing multiple product spots on my TLC. Why am I getting regioisomers? A3: You are likely observing competition from the thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition. If your Cu(I) catalyst dies (see Q2) and you attempt to force the reaction by applying heat, the thermal pathway takes over. The thermal reaction is not regioselective and will yield a mixture of 1,4- and 1,5-disubstituted triazoles (prior to desilylation). Solution: CuAAC is strictly a room-temperature reaction. Never heat the reaction mixture; instead, focus on regenerating the active Cu(I) species.

Q4: Can I use acetylene gas directly instead of TMS-acetylene to skip the deprotection step? A4: While bubbling acetylene gas directly yields the 1-monosubstituted triazole, it is highly discouraged for standard lab setups. Acetylene gas is explosive at pressures over 15 psig and can form shock-sensitive copper(I) acetylide polymers in the presence of Cu catalysts. TMS-acetylene is a safe, liquid surrogate that provides a predictable, self-validating intermediate before quantitative deprotection[1].

References

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents National Center for Biotechnology Information (PMC)[Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol.

This molecule presents a unique chromatographic challenge due to its dual-polarity: it contains both a highly basic, hydrogen-bond-accepting 1,2,3-triazole ring and a hydrogen-bond-donating primary alcohol. Without strategic intervention, these functional groups will interact aggressively with standard chromatographic media, leading to poor resolution, severe tailing, and compromised yields.

I. Quick Reference Data for Method Development

To establish a baseline for your purification, adhere to the quantitative parameters outlined below. These parameters are designed to outcompete the molecule's inherent affinity for the stationary phase.

ParameterRecommended Value / RangeScientific Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides the optimal surface area-to-volume ratio required for high-efficiency flash chromatography[1].
Silica to Crude Ratio 30:1 to 50:1 (w/w)Ensures sufficient theoretical plates to separate closely eluting polar impurities.
Mobile Phase System DCM / MeOH GradientMethanol acts as a strong hydrogen-bond competitor, preventing the triazole from irreversibly binding to the silica[2].
Elution Gradient 0% to 5% MeOH in DCMGradually increases mobile phase polarity to elute the target compound without co-eluting baseline impurities.
Basic Modifier 1% v/v Triethylamine (Et₃N)Neutralizes acidic silanols on the stationary phase to prevent peak tailing[2].
Target TLC

0.25 – 0.35Provides the optimal thermodynamic balance of retention and resolution[3].
II. Troubleshooting Guide & FAQs

Q1: Why does my compound streak from the baseline to the solvent front on the TLC plate, even in highly polar solvents? Causality: This is a classic acid-base interaction. Standard normal-phase silica gel is slightly acidic due to the presence of free silanol (Si-OH) groups. The basic nitrogen atoms of your 1,2,3-triazole ring interact strongly with these acidic sites[2]. As the compound moves up the plate or down the column, it undergoes a continuous, inefficient adsorption/desorption cycle, which manifests as severe streaking or tailing. Solution: You must neutralize the silica gel. Add 0.5% to 1.0% Triethylamine (Et₃N) to your mobile phase[2]. The Et₃N will preferentially bind to the acidic silanols, masking them and allowing your triazole to partition cleanly based on polarity rather than acid-base affinity.

Q2: I tried using an Ethyl Acetate/Hexane gradient, but my product co-elutes with non-polar impurities. How do I improve resolution? Causality: Triazole alcohols are exceptionally polar. To force them off a column using an EtOAc/Hexane system, you often have to push the gradient to 80-100% EtOAc. At this extreme, the solvent system loses its resolving power, and moderately polar impurities are swept off the column alongside your product. Furthermore, EtOAc lacks the specific hydrogen-bond disrupting capability needed for the primary alcohol moiety. Solution: Switch to a Dichloromethane (DCM) and Methanol (MeOH) solvent system. Methanol is a protic solvent that effectively outcompetes the triazole-silica hydrogen bonding. This allows the compound to elute at a much lower overall solvent polarity (e.g., 2-5% MeOH in DCM)[2], preserving the column's resolving power and leaving non-polar impurities behind.

Q3: My crude mixture is a viscous oil and precipitates immediately when I try to load it onto the column in DCM. What is the correct loading technique? Causality: Poor solubility in the starting mobile phase causes the crude mixture to crash out at the column head. As the solvent flows, the precipitated mass dissolves unevenly, creating broad, overlapping bands that ruin the separation[2]. Solution: Implement the "dry loading" technique. Dissolve your crude mixture in a highly volatile solvent in which it is fully soluble (such as acetone or neat methanol). Add a small amount of silica gel (approximately 1:3 ratio by weight to your crude mass) and evaporate the solvent completely under reduced pressure until you are left with a free-flowing powder[2]. Load this powder evenly onto the top of the column.

Q4: I am losing a significant amount of yield during column chromatography. Where is my product going? Causality: If your compound is not eluting, it is likely either irreversibly bound to the silica gel due to unmitigated polarity, or it is degrading. Silica gel can act as a mild Lewis acid and dehydrating agent, which can sometimes catalyze the degradation of sensitive functional groups[3]. Solution: First, ensure you are pre-flushing the column with the Et₃N-modified solvent before loading the sample to prevent irreversible binding. Second, validate the stability of your compound using the 2D TLC method described in the protocol below. If normal-phase chromatography continues to fail, you must pivot to reverse-phase chromatography (e.g., a C18 column with a Water/Acetonitrile gradient)[2].

III. Standard Operating Procedure: Self-Validating Purification Workflow

To guarantee reproducibility and high recovery, follow this step-by-step methodology. This protocol incorporates self-validating checkpoints to ensure the system is operating correctly before you commit your entire crude batch.

Phase 1: System Validation (Pre-Column)
  • 2D TLC Stability Check: Spot a small amount of the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate. Develop the plate in 95:5 DCM:MeOH (containing 1% Et₃N). Dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent.

    • Validation Checkpoint: Visualize under UV or with a stain. If the spots do not align on a perfect diagonal line, your compound is actively degrading on the silica[3]. If this occurs, abandon silica and switch to neutral alumina.

  • Solvent Optimization: Run standard TLC plates to adjust the MeOH concentration (typically between 1% and 5%) until the target 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol exhibits an

    
     of exactly 0.25–0.35[3].
    
Phase 2: Column Preparation & Loading
  • Stationary Phase Neutralization: Slurry pack a glass column with 230-400 mesh silica gel[4] using 100% DCM containing 1% v/v Et₃N. Flush the packed column with at least 2 column volumes (CV) of this basic solvent.

    • Validation Checkpoint: Collect a few drops of the eluent exiting the column and test it with pH paper. It must test basic. If it is neutral or acidic, the silanol sites are not fully neutralized; continue flushing[2].

  • Dry Loading: Dissolve the crude product in a minimal amount of acetone. Add dry silica gel (1:3 w/w ratio to the crude mass). Evaporate to complete dryness on a rotary evaporator to form a free-flowing powder[2]. Load this powder evenly onto the flat column head and carefully cap it with a 1 cm layer of clean sea sand to prevent disturbance.

Phase 3: Elution & Recovery
  • Gradient Elution: Begin elution with 2 CV of 100% DCM (with 1% Et₃N) to wash away non-polar impurities. Step the gradient to 1% MeOH/DCM (with 1% Et₃N), followed by 2%, 3%, and up to 5% MeOH/DCM until the product elutes.

  • Fraction Analysis: Analyze the collected fractions via TLC. Pool the fractions containing the pure product and concentrate them under reduced pressure.

    • Pro-Tip: Residual Et₃N can be removed by placing the flask under high vacuum overnight or by co-evaporating the residue twice with toluene.

IV. Workflow Visualization

Workflow N1 Crude Triazole Alcohol N2 TLC: DCM/MeOH + 1% Et3N N1->N2 N3 Rf = 0.25 - 0.35? N2->N3 N4 Adjust MeOH % N3->N4 No N5 Pack Column & Neutralize N3->N5 Yes N4->N2 N6 Dry Load Sample N5->N6 N7 Gradient Elution N6->N7 N8 Pure Product N7->N8

Figure 1: Decision tree for the normal-phase purification of triazole alcohols.

V. References
  • [3] What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. URL:[Link]

  • [4] Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solv - AWS. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Introduction: The Chelation Challenge The synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, but isolating the pure product presents a specific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chelation Challenge

The synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, but isolating the pure product presents a specific thermodynamic challenge. The 1,2,3-triazole ring is a potent σ-donor ligand for transition metals. In this specific molecule, the N3 nitrogen of the triazole ring and the oxygen of the propanol hydroxyl group can act synergistically to form a highly stable, bidentate chelate with residual Cu(I) and Cu(II) ions.

Because this complex is thermodynamically stable and moderately soluble in organic solvents, standard aqueous workups are often insufficient, leading to blue/green product contamination. This guide provides field-proven, self-validating methodologies to break this chelation and isolate pharmaceutical-grade product.

Troubleshooting & FAQs

Q1: My organic layer remains blue/green even after multiple water washes. Why is the copper not partitioning into the aqueous phase? A1: Water alone cannot disrupt the stable bidentate coordination between your triazole-alcohol product and the copper ions. Causality: To strip the metal, you must introduce a competing ligand with a significantly higher formation constant (


) for copper than your product [1].
Solution: Wash the organic phase with a 0.5 M EDTA solution (pH 8) or a saturated aqueous NH₄Cl/NH₄OH buffer. EDTA forms a hexadentate chelate with Cu(II) that is strictly water-soluble, thermodynamically driving the copper out of the organic phase[1].

Q2: I used EDTA washes to remove the copper, but my product yield dropped by 40%. Where did my product go? A2: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is a low-molecular-weight, highly polar molecule with significant water solubility. Causality: Repeated aqueous washes, especially with highly ionic chelating solutions, force the polar product to partition into the aqueous layer alongside the copper-EDTA complex. Solution: Abandon liquid-liquid extraction. Switch to a Solid-Phase Scavenger (e.g., SiliaMetS® Thiourea). This allows you to remove copper in a single organic phase (e.g., THF or DCM) without introducing water, entirely preventing aqueous product loss [2].

Q3: How do I know if I need to remove the copper completely? A3: If your product is intended for biological assays or drug development, complete removal (<10 ppm) is mandatory. Residual copper generates reactive oxygen species (ROS) via Fenton-like chemistry, leading to severe cytotoxicity and false positives in biological assays [3].

Experimental Workflows & Decision Matrix

To choose the correct purification strategy, you must evaluate the scale of your reaction and the acceptable yield loss.

Workflow Start Crude 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (Contains Cu residues) Solubility Is the product highly water-soluble? Start->Solubility Yes Yes (High Polarity) Solubility->Yes No No (Lipophilic Deriv.) Solubility->No SolidPhase Protocol A: Solid-Phase Scavenging (Thiourea Resin in Organic Solvent) Yes->SolidPhase LiquidPhase Protocol B: Liquid-Liquid Extraction (0.5 M EDTA Wash, pH 8) No->LiquidPhase CheckCu Validate Cu levels (Colorimetric Strip / ICP-MS) SolidPhase->CheckCu LiquidPhase->CheckCu CheckCu->SolidPhase Fail (>10 ppm) Pure Pure Product (<10 ppm Cu) CheckCu->Pure Pass (<10 ppm)

Decision matrix for selecting a copper removal strategy based on product polarity.

Quantitative Data: Copper Removal Efficiency

Purification MethodMechanism of ActionTypical Cu ReductionProduct Recovery YieldBest Suited For
0.5 M EDTA Wash (pH 8) Hexadentate aqueous chelation> 95% removal50 - 70%Large-scale, highly lipophilic triazoles.
NH₄Cl / NH₄OH Wash Amine complexation80 - 90% removal60 - 75%Acid-sensitive compounds; preliminary bulk removal.
SiliaMetS® Thiourea Resin Solid-phase covalent trapping> 99% removal (<10 ppm)> 95% Highly polar, water-soluble triazoles (like the target).
Celite Filtration Physical entrapment of insoluble salts< 50% removal> 95%Removing bulk Cu(0) or precipitated Cu(II) salts only.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Scavenging (Recommended for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol)

Causality: By keeping the reaction entirely in the organic phase, we prevent the polar propanol chain from dragging the product into an aqueous waste stream. The thiourea groups on the silica resin have a massive thermodynamic preference for copper over the triazole ring [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol in a polar organic solvent (e.g., THF, Methanol, or a 9:1 DCM/MeOH mixture) to a concentration of ~0.1 M.

  • Resin Addition: Add SiliaMetS® Thiourea (or equivalent copper scavenger resin) to the flask. Calculation: Add 3 to 5 molar equivalents of resin relative to the total copper catalyst used in the initial CuAAC reaction [1].

  • Incubation: Stir the suspension vigorously at room temperature for 4 to 16 hours. Self-Validation Check: The solution should transition from a blue/green tint to pale yellow or colorless, while the resin particles will turn dark green/brown as they absorb the copper.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2 column volumes of the reaction solvent to ensure all unbound product is eluted.

  • Concentration: Evaporate the filtrate under reduced pressure. The resulting product should be free of copper (<10 ppm).

Protocol B: EDTA Liquid-Liquid Extraction (For bulk removal)

Note: Use this only if solid-phase scavengers are unavailable, and expect some yield loss due to the product's hydrophilicity.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with a large excess of Ethyl Acetate (EtOAc) (approx. 10-15 volumes) to force the polar product into the organic phase.

  • Chelation Wash: Add an equal volume of 0.5 M aqueous EDTA (adjusted to pH 8 with NaOH). Causality: pH 8 ensures the carboxylic acids of EDTA are fully deprotonated and active for chelation [1].

  • Agitation: Shake vigorously in a separatory funnel for 2-3 minutes. Allow the layers to separate. The aqueous layer will turn deep blue.

  • Separation & Validation: Drain the aqueous layer. Self-Validation Check: Repeat the EDTA wash until the aqueous layer remains completely colorless.

  • Recovery: Wash the organic layer once with brine (saturated NaCl) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Mechanistic Pathway of Copper Scavenging

The following diagram illustrates the competitive ligand exchange that occurs during solid-phase scavenging.

Mechanism TriazoleCu Triazole-Cu Complex (Product Bound) FreeProduct Free 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (Pure Product) TriazoleCu->FreeProduct Ligand Exchange (Thermodynamically Driven) ScavengerCu Resin-Cu Complex (Filtered Out) TriazoleCu->ScavengerCu Cu Transfer Scavenger Thiourea Resin (Solid Phase) Scavenger->ScavengerCu Cu Capture

Competitive ligand exchange mechanism where thiourea resin strips Cu from the product.

References
  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions MDPI [Link]

  • Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates PMC - NIH [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Chemical Reviews (ACS)[Link]

Optimization

Technical Support Center: Regiocontrol in 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Synthesis

Topic: Troubleshooting Regioselectivity (N1 vs. N2) in 1,2,3-Triazole Formation Target Molecule: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Document ID: TSC-TRZ-002 Last Updated: 2025-10-24 Diagnostic & Triage: Identifying the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Regioselectivity (N1 vs. N2) in 1,2,3-Triazole Formation Target Molecule: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Document ID: TSC-TRZ-002 Last Updated: 2025-10-24

Diagnostic & Triage: Identifying the Problem

User Query: "I am reacting 1,2,3-triazole with propylene oxide (or a 2-halopropanol) and getting a mixture of isomers. How do I favor the formation of the 2-(1H-1,2,3-triazol-1-yl)propan-1-ol?"

The Core Issue: Tautomeric Ambiguity

The fundamental challenge is the ambident nucleophilicity of the 1,2,3-triazole ring. In solution, unsubstituted 1,2,3-triazole exists in equilibrium between the 1H- and 2H-tautomers. When alkylating this heterocycle, two pathways compete:

  • Path A (Kinetic): Attack via N1 (or N3), leading to the 1,4- or 1,5- substitution pattern (or simply N1-substituted if the carbons are unsubstituted).

  • Path B (Thermodynamic): Attack via N2, leading to the N2-substituted isomer.

For your specific target—2-(1H-1,2,3-Triazol-1-yl)propan-1-ol —you require the N1-isomer . However, standard alkylation conditions frequently favor the N2-isomer due to its greater thermodynamic stability (aromaticity preservation).

Visualizing the Pathway

TriazoleRegio Start 1,2,3-Triazole (Tautomeric Mix) N1_Path Path A: N1 Attack (Kinetic Control) Start->N1_Path Polar Aprotic Solvents N2_Path Path B: N2 Attack (Thermodynamic Control) Start->N2_Path Non-polar Solvents / High Temp Reagent Electrophile (e.g., Propylene Oxide) Reagent->N1_Path Reagent->N2_Path Target Target: N1-Isomer 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol N1_Path->Target Impurity Impurity: N2-Isomer 2-(2H-1,2,3-Triazol-2-yl)propan-1-ol N2_Path->Impurity

Figure 1: Divergent pathways in triazole alkylation. The N2 pathway is often the "thermodynamic sink," leading to impurities.

Analytical Troubleshooting: Did I make the N1 or N2 isomer?

Before optimizing, you must confirm which isomer you currently have. They are difficult to separate by standard silica chromatography due to similar polarities, though N2 is generally less polar.

FeatureN1-Isomer (Target) N2-Isomer (Impurity)
Symmetry Lower Symmetry. The chemical environment of C4 and C5 on the triazole ring is distinct because the N1-substituent is closer to C5.Higher Symmetry. If the alkyl chain were symmetric, C4 and C5 would be equivalent. Even with a chiral chain, they are magnetically more similar.

C NMR (Triazole C4/C5)
Distinct Peaks. You will see two distinct signals for the triazole carbons (approx. 133 ppm and 125 ppm).Similar/Equivalent. Often appear as one signal or very close doublets (approx. 135 ppm).

H NMR (Triazole H)
Two distinct singlets (or doublets) with different chemical shifts (

ppm).
Often a singlet or two very close signals.
Polarity (TLC) Generally more polar (lower

).
Generally less polar (higher

).

Protocol Optimization: The "Alkylation" Route

If you are committed to reacting 1,2,3-triazole with an electrophile (like 1-bromo-2-propanol or propylene oxide), use these parameters to shift the ratio toward N1.

Critical Parameters for N1 Selectivity
  • Solvent Dielectric Constant:

    • Rule: High dielectric constant solvents stabilize the more polar transition state of the N1-alkylation.

    • Recommendation: Use DMF , DMSO , or Acetonitrile . Avoid Toluene or THF if N1 is desired.

    • Mechanism:[1][2][3][4] The N1-alkylation transition state has higher charge separation. Polar solvents lower the activation energy for this pathway.

  • Base Selection:

    • Rule: Use organic bases or stoichiometric deprotonation.

    • Recommendation: DIPEA or DBU in acetonitrile.

    • Avoid: KOH/NaOH in heterogeneous conditions often drive the reaction toward the thermodynamic N2 product.

  • Electrophile Choice:

    • Propylene Oxide: Ring opening often requires catalysis. Acid catalysis (e.g., acetic acid) can favor N1 slightly more than basic conditions, but mixtures are inevitable.

    • 2-Bromo-1-propanol: Standard

      
      .
      
Optimized Protocol (Alkylation)
  • Dissolve 1,2,3-triazole (1.0 eq) in dry DMF (0.5 M).

  • Add

    
     (1.2 eq) or DIPEA (1.5 eq).
    
  • Add 1-bromo-2-propanol (1.1 eq) dropwise at 0°C .

  • Stir at 0°C to RT. Do not heat initially. Heating promotes thermodynamic equilibration to the N2 isomer.

  • Monitor by HPLC/NMR.

The "De Novo" Route: The Recommended Fix

Stop troubleshooting the alkylation. The most robust way to synthesize 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol with 100% regiocontrol is to build the triazole ring onto the amine, rather than attaching a pre-formed ring.

This method utilizes the Huisgen Cycloaddition (Click Chemistry) but uses a "masked" acetylene equivalent to avoid handling explosive acetylene gas.

The "Vinyl Acetate" Protocol

This route guarantees the N1 isomer because the bond is formed specifically between the azide and the alkyne surrogate.

Step 1: Synthesis of 2-Azidopropan-1-ol

Precursor synthesis from 2-aminopropan-1-ol using a diazo transfer reagent.

  • Reagents: 2-Aminopropan-1-ol, Imidazole-1-sulfonyl azide HCl (ISA·HCl),

    
    , MeOH.
    
  • Procedure: React amine with ISA·HCl to form the azide. (Standard diazo transfer).

Step 2: Cycloaddition with Vinyl Acetate

Vinyl acetate acts as an acetylene equivalent. It undergoes cycloaddition followed by thermal elimination of acetic acid to yield the unsubstituted triazole.

Reagents:

  • 2-Azidopropan-1-ol (1.0 eq)

  • Vinyl Acetate (Excess, acts as solvent/reagent)

  • Hydroquinone (trace, to prevent polymerization)

Workflow:

  • Mix 2-Azidopropan-1-ol in a pressure tube with Vinyl Acetate (10 eq).

  • Heat to 120°C for 12–16 hours.

  • Mechanism: The azide adds to the alkene.[4][5] The intermediate eliminates acetic acid (

    
    ) under thermal conditions, aromatizing to form the 1,2,3-triazole.
    
  • Workup: Evaporate excess vinyl acetate. The residue is usually pure N1-isomer.

Why this works (The Logic)

Unlike alkylation, where the electrophile "chooses" between N1 and N2, this reaction forms the C-N bond exclusively at the azide nitrogen. There is no pathway to form the N2 isomer.

ClickRoute Step1 Start: 2-Aminopropan-1-ol Step2 Intermediate: 2-Azidopropan-1-ol Step1->Step2 Diazo Transfer Step4 Cycloaddition & Elimination (- AcOH) Step2->Step4 Step3 Reagent: Vinyl Acetate (Acetylene Surrogate) Step3->Step4 Final Product: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (>99% N1 Regioselectivity) Step4->Final 120°C

Figure 2: The De Novo synthesis route using vinyl acetate as an acetylene surrogate.

Summary of Recommendations

ScenarioRecommendation
If you must use alkylation Use DMF or DMSO as solvent. Keep temperature low (0°C to RT). Use kinetic control. Accept that yield will be lost to N2 isomer separation.
If you want high purity Switch to Route B (De Novo) . Convert amino-alcohol to azide, then react with Vinyl Acetate .
If you need to scale up Route B is safer than using acetylene gas and more reproducible than alkylation separation.

References

  • Regioselectivity in 1,2,3-Triazole Alkyl

    • Title: Regioselective Synthesis of N2-Alkyl
    • Source:Journal of Organic Chemistry / Beilstein J. Org. Chem.
    • Context: Discusses the thermodynamic preference for N2 and solvent effects.
  • Vinyl Acetate as Acetylene Surrog

    • Title: Vinyl Acet
    • Source:Royal Society of Chemistry (RSC) Advances / NIH
    • Context: Details the mechanism of vinyl acetate reacting with azides to form unsubstituted triazoles via elimin
  • NMR Characteriz

    • Title: NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles

    • Source:National Chemical Laboratory

    • Context: Provides chemical shift data distinguishing N1 vs N2 substitution p
  • Synthesis of 2-(1H-1,2,3-triazol-1-yl)

    • Title: Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium
    • Source:NIH / PubMed Central
    • Context: Describes the synthesis of similar N1-substituted propanol deriv

Sources

Troubleshooting

optimizing solvent selection for 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol recrystallization

Welcome to the Process Chemistry Support Center. This hub is designed for researchers and drug development professionals dealing with the isolation and purification of 1,2,3-triazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This hub is designed for researchers and drug development professionals dealing with the isolation and purification of 1,2,3-triazole derivatives.

The compound 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol presents unique crystallization challenges. It features a highly polar, rigid triazole ring (a strong hydrogen bond acceptor) coupled with a flexible aliphatic propanol chain (a strong hydrogen bond donor). This structural duality often results in a low melting point and a high propensity for self-association into metastable liquid clusters, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1][2].

Below, you will find our expert troubleshooting desk, empirical solvent data, and validated standard operating procedures (SOPs) to ensure high-yield, high-purity crystalline recovery.

Part 1: Troubleshooting Desk & FAQs

Q1: Why does my 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol form a milky emulsion or a sticky oil at the bottom of the flask instead of crystallizing? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS)[1]. It occurs when the cooling trajectory or anti-solvent addition forces the solution to cross the liquid-liquid coexistence boundary (the binodal curve) before it crosses the metastable zone width (MSZW) required for solid crystallization[3]. Because the triazole alcohol can form complex intermolecular hydrogen-bond networks, it separates into a highly viscous, solute-rich "oil" phase and a solute-lean solvent phase[2]. The high viscosity of the oil kinetically hinders the molecular rearrangement necessary to form a rigid crystal lattice.

Q2: How do I recover my product if it has already oiled out? A: Do not continue cooling the flask; lowering the temperature will only increase the viscosity of the oil, eventually trapping your product as an amorphous glass or gel[4]. Instead, you must thermodynamically reset the system. Reheat the mixture until the oil completely redissolves into a single, clear phase (crossing back above the upper critical solution temperature). Once clear, add 5–10% more of your "good" solvent (e.g., Ethyl Acetate) to shift the overall concentration out of the miscibility gap. Finally, execute a strictly controlled, seeded cooling protocol to force solid nucleation before the system can demix[2][5].

Q3: Which binary solvent systems are optimal for maximizing both yield and purity for this specific triazole alcohol? A: For 1-substituted 1,2,3-triazole alcohols, the most field-proven systems utilize a moderately polar aprotic solvent paired with a non-polar aliphatic anti-solvent[6]. Dichloromethane (DCM)/Hexanes and Ethyl Acetate (EtOAc)/Hexanes are highly recommended. The aprotic solvent disrupts the triazole-alcohol hydrogen bonding just enough to dissolve the crude material, while the non-polar anti-solvent drives supersaturation without inducing the hydrophobic collapse that leads to LLPS. Avoid pure water/ethanol mixtures, as the hydrophobic propanol tail drives aggressive oiling out in aqueous environments[2].

Part 2: Thermodynamic Decision Workflow

To visualize the correct thermodynamic pathway for avoiding LLPS, refer to the decision tree below.

G Start Dissolve API in Good Solvent (e.g., EtOAc) Cooling Cooling & Anti-Solvent Addition Start->Cooling CheckLLPS Does Oiling Out (LLPS) Occur? Cooling->CheckLLPS LLPS_Yes YES: Liquid-Liquid Miscibility Gap CheckLLPS->LLPS_Yes High Supersaturation LLPS_No NO: Normal Supersaturation CheckLLPS->LLPS_No Controlled Fix1 Reheat to Single Phase & Add Good Solvent LLPS_Yes->Fix1 Crystallize Crystal Nucleation & Growth LLPS_No->Crystallize Fix2 Add Seed Crystals Above Binodal Curve Fix1->Fix2 Fix2->Crystallize Isolate Filter & Dry (High Purity) Crystallize->Isolate

Workflow for avoiding LLPS during triazole alcohol recrystallization.

Part 3: Data Center - Solvent System Performance

The following table summarizes the quantitative and qualitative performance of various solvent systems for the recrystallization of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol.

Solvent System (Good / Anti)Solvation MechanismLLPS (Oiling Out) RiskTypical YieldExpected PurityRecommended Use Case
DCM / Hexanes Dipole-dipole / HydrophobicLow to Moderate> 85%> 99.0%Primary recovery and analytical standard preparation[6].
EtOAc / Heptane H-bond acceptor / HydrophobicModerate80 - 85%> 98.5%Industrial scale-up (avoids halogenated solvents).
Acetone / Water H-bond acceptor / Highly ProticHigh60 - 70%~ 95.0%Only suitable for highly dilute solutions; requires slow cooling.
Ethanol / Water H-bond donor / Highly ProticVery High< 50%VariableNot recommended. Severe oiling out due to hydrophobic tail[2].

Part 4: Standard Operating Procedures (SOPs)

Protocol: Seeded Anti-Solvent Crystallization to Bypass LLPS

This self-validating protocol utilizes a combination of concentration control and seeding to ensure the system remains within the metastable zone width (MSZW) and avoids the liquid-liquid binodal curve[3][4].

Step 1: Primary Dissolution

  • Suspend the crude 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol in Ethyl Acetate (EtOAc) at a ratio of 4 mL per gram of crude material.

  • Heat the suspension to 60 °C under gentle mechanical agitation until complete dissolution is achieved.

  • Causality: EtOAc acts as an excellent hydrogen-bond acceptor, breaking up the inter-molecular triazole-alcohol networks that cause crude agglomeration.

Step 2: Clarification (Optional but Recommended)

  • Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble impurities or residual copper catalyst from the CuAAC click-chemistry synthesis.

Step 3: Anti-Solvent Titration

  • Maintain the filtrate at 60 °C.

  • Dropwise, add Hexanes (the anti-solvent) until the solution becomes faintly turbid (the cloud point).

  • Immediately add 0.5 mL of EtOAc to restore a clear, single-phase solution.

  • Validation Check: The solution must be perfectly clear at this stage. If it remains cloudy, you are resting on the binodal curve and LLPS is imminent. Add EtOAc until clarity is restored.

Step 4: Precision Seeding

  • Cool the solution strictly at a rate of 0.1 °C/min to 50 °C.

  • Introduce 0.5–1.0 wt% of pure 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol seed crystals.

  • Causality: Seeding provides a low-energy surface for lattice integration. By introducing seeds above the temperature where oiling out occurs, you bypass the high activation energy of primary nucleation and force the solute to deposit onto the seeds rather than separating into a liquid oil phase[2].

Step 5: Aging and Controlled Desupersaturation

  • Hold the temperature isothermally at 50 °C for 1 hour. This allows the seed bed to grow and consumes the supersaturation safely.

  • Resume cooling at 0.2 °C/min down to 5 °C to maximize yield.

Step 6: Isolation

  • Filter the resulting crystalline suspension via vacuum filtration.

  • Wash the filter cake with a pre-chilled (5 °C) 1:4 mixture of EtOAc:Hexanes to displace mother liquor without dissolving the product.

  • Dry under vacuum at 30 °C to constant weight.

References

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. ACS Publications. Available at:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. ACS Publications. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Decomposition in 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Workflows

Welcome to the Technical Support Center for thermal hazard management of 1,2,3-triazole derivatives. While 1,2,3-triazoles are generally robust heterocycles, exposing compounds like 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thermal hazard management of 1,2,3-triazole derivatives. While 1,2,3-triazoles are generally robust heterocycles, exposing compounds like 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol to elevated temperatures during synthesis, distillation, or solvent stripping can trigger severe thermal decomposition. This guide provides drug development professionals and process chemists with the mechanistic causality, quantitative data, and self-validating protocols needed to safely scale up triazole workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal decomposition for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol? A: 1,2,3-triazoles are surprisingly stable compared to other organic compounds with three adjacent nitrogen atoms, but at high thermal stress (typically >200 °C), they undergo a highly exothermic decomposition[1]. The primary mechanism is the extrusion (loss) of molecular nitrogen gas (N₂), which leaves behind a highly reactive diradical or carbene intermediate. This intermediate quickly undergoes ring closure to form a three-membered aziridine ring or a hydrogen shift to form an imine[1].

Q2: Why does this specific compound pose a higher risk during standard purification? A: The causality lies in its functional groups. The propanol side chain of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol engages in strong intermolecular hydrogen bonding, which significantly elevates its boiling point. When researchers attempt vacuum distillation, they are often forced to increase the heating bath temperature well above 180 °C. This inadvertently pushes the bulk material dangerously close to the thermal decomposition onset temperature (T_onset) of the 1,2,3-triazole core[2].

Q3: Can I rely on Thermogravimetric Analysis (TGA) to determine the safe handling temperature? A: No. Relying solely on TGA is a common pitfall. During TGA (which uses open crucibles), flowing nitrogen gas immediately carries away the decomposition products[3]. This masks secondary exothermic reactions between the trapped aziridine/imine byproducts and the remaining starting material. You must use Differential Scanning Calorimetry (DSC) in closed crucibles to capture the true thermal hazard profile[3].

Troubleshooting Guide: Diagnosing Process Failures

Issue A: Sudden Overpressurization During Vacuum Distillation
  • Symptom: The reactor pressure rapidly spikes despite a constant vacuum pump rate, occasionally leading to the popping of pressure relief valves or glassware failure.

  • Root Cause: Reaching the T_onset of the triazole ring.

  • Mechanistic Explanation: The thermal decomposition of the triazole ring generates non-condensable N₂ gas[1]. Because this gas cannot be condensed by the distillation chiller, it rapidly expands and overwhelms the vacuum system, causing a sudden loss of vacuum and a dangerous pressure spike.

  • Resolution: Immediately abandon high-temperature distillation for this compound. Transition to chromatographic purification, crystallization, or Wiped-Film Evaporation (WFE), which strictly limits the thermal residence time of the molecule.

Issue B: Unexplained Yield Loss and Basic Impurities
  • Symptom: Post-reaction LC-MS shows a dominant mass corresponding to [M - 28], and the product mixture becomes unexpectedly basic and reactive.

  • Root Cause: Sub-lethal thermal degradation during prolonged heating steps (e.g., solvent stripping at >100 °C over many hours).

  • Mechanistic Explanation: The extrusion of N₂ (mass 28) leaves behind an aziridine or imine derivative[1]. Both of these byproducts are basic and highly reactive, leading to downstream side reactions and yield loss.

  • Resolution: Strictly control solvent stripping temperatures (T_max < 40 °C) using high-capacity vacuum pumps.

Visualizations of Causality and Workflow

Pathway A 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (Stable at RT) B Thermal Stress (>200°C) e.g., Distillation Bath A->B Heat C Ring Cleavage & Extrusion B->C D Nitrogen Gas (N2) [Overpressurization Hazard] C->D Exothermic E Diradical / Carbene Intermediate C->E Rearrangement F Aziridine Derivative (Reactive Byproduct) E->F Ring Closure G Imine Derivative (Reactive Byproduct) E->G H-Shift

Thermal decomposition pathway of 1,2,3-triazoles via N2 extrusion.

Protocol S1 1. Sample Prep (Closed Crucible) S2 2. DSC Analysis (5°C/min heating rate) S1->S2 S3 3. Determine T_onset & Enthalpy (ΔH) S2->S3 S4 Is T_onset > Process Temp + 50°C? S3->S4 S5 Process Safe for Scale-up S4->S5 Yes S6 Redesign Process (Lower Temp / Active Cooling) S4->S6 No

Self-validating thermal hazard assessment workflow for triazole scale-up.

Quantitative Thermal Data Summary

To establish a baseline for your safety assessments, compare your compound against known thermal behaviors of the 1,2,3-triazole class.

Compound / Structural ClassTypical T_onset (°C)Decomposition Enthalpy (ΔH)Primary HazardReference
Unsubstituted 1,2,3-Triazole> 250 °CHighly ExothermicN₂ Gas Overpressurization[1],[2]
Aliphatic 1,2,3-Triazoles205 °C - 275 °CModerate to HighN₂ Gas, Aziridine Formation[4]
Energetic Polynitro-1,2,3-Triazoles142 °C - 319 °CVery High (> 2000 J/g)Detonation, Rapid Deflagration[5]

Self-Validating Experimental Protocol: Thermal Hazard Assessment

To ensure trustworthiness in your scale-up process, implement this self-validating DSC methodology. This protocol is designed to eliminate false negatives caused by sample evaporation or rapid heating rates.

Step 1: Sample Preparation (Closed System)

  • Accurately weigh 2–5 mg of pure 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol.

  • Seal the sample in a gold-plated or high-pressure stainless steel DSC crucible.

  • Causality Check: High-pressure closed crucibles prevent the endothermic evaporation/boiling of the propanol side-chain from masking the exothermic decomposition of the triazole ring[3].

Step 2: Differential Scanning Calorimetry (DSC) Execution

  • Place the sealed crucible and an empty reference crucible into the DSC furnace.

  • Purge the furnace with dry Nitrogen at 50 mL/min.

  • Heat the sample from 25 °C to 400 °C at a conservative heating rate of 5 °C/min .

  • Causality Check: Slower heating rates (e.g., 5 °C/min rather than 20 °C/min) provide a more accurate, lower T_onset that better reflects the prolonged thermal exposure experienced during batch scale-up.

Step 3: Data Interpretation & The "Rule of 50"

  • Identify the extrapolated onset temperature (T_onset) of the first exothermic peak.

  • Calculate the total decomposition enthalpy (ΔH) by integrating the peak area.

  • Self-Validation Check: Apply the industry-standard "Rule of 50". The maximum allowable process temperature (T_process) in your plant must be at least 50 °C below the measured T_onset to guarantee safety against thermal runaway. If T_process > T_onset - 50 °C, the process fails validation and must be redesigned.

References

  • 1,2,3-Triazole - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis of thermally stable energetic 1,2,3-triazole derivatives Source: PubMed URL:[Link]

  • 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures Source: PMC (National Center for Biotechnology Information) URL:[Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole and 4,4ʹ-azobis-1,2,4-triazole Source: Journal of Thermal Analysis and Calorimetry (Springer) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to maintain stable aqueous solutions of triazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to maintain stable aqueous solutions of triazole derivatives. While 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is a relatively small molecule, the interplay between its aliphatic propanol chain and its specific crystal lattice energy often creates thermodynamic barriers to solubility in pure water.

This guide is designed to move beyond trial-and-error. Here, we will troubleshoot your specific precipitation issues, explain the thermodynamic causality behind our protocols, and provide self-validating methodologies to ensure your compound remains in solution for your critical assays.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol precipitate immediately when I dilute my DMSO stock into physiological buffers (e.g., PBS)? A1: You are experiencing a classic "solvent shift" phenomenon. While the 1,2,3-triazole ring possesses[1], its thermodynamic solubility in pure water is limited by the hydrophobic propanol chain. When you dilute a highly concentrated DMSO stock into an aqueous buffer, the DMSO molecules are rapidly solvated by water. The local solvation capacity for your triazole drops instantly, leading to supersaturation and kinetic precipitation.

Q2: Can I use pH adjustment to force this compound into solution? A2: No, pH adjustment is generally ineffective for this specific class of molecules. The 1,2,3-triazole ring is an extremely weak base (conjugate acid pKa < 2). Unless you are formulating for simulated gastric fluid (pH 1.2), the molecule remains un-ionized in standard biological buffers (pH 6.8–7.4). You must rely on co-solvents or complexation rather than ionization.

Q3: What is the most reliable excipient for in vivo and cell-based assays requiring high concentrations without solvent toxicity? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. It forms a host-guest inclusion complex where the hydrophobic moiety of your molecule enters the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin [2]. This completely bypasses the cytotoxicity associated with high concentrations of DMSO or surfactants like Tween-80.

Part 2: Solubilization Strategy Decision Matrix

Before proceeding to the lab, use the following decision matrix to select the appropriate solubilization strategy based on your assay's tolerance for organic solvents.

SolubilizationWorkflow Start Solubility Challenge: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol CheckAssay Determine Assay Tolerance Start->CheckAssay InVitro In Vitro / HTS (Tolerates DMSO) CheckAssay->InVitro InVivo In Vivo / PK (Requires Biocompatibility) CheckAssay->InVivo Cosolvent Co-solvent Strategy (DMSO -> Buffer) InVitro->Cosolvent Cyclodextrin Complexation Strategy (HP-β-CD) InVivo->Cyclodextrin Success1 Stable Stock (<1% DMSO final) Cosolvent->Success1 Success2 True Aqueous Solution (High Bioavailability) Cyclodextrin->Success2

Decision matrix for selecting a solubilization strategy based on assay requirements.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not assume your compound is dissolved just because the liquid looks clear to the naked eye; always perform the validation step to rule out nano-precipitation.

Protocol A: Co-solvent "Dropwise" Dilution (For In Vitro Assays)

Causality: This method prevents localized supersaturation by maintaining a high kinetic barrier to nucleation during the solvent shift.

  • Stock Preparation: Dissolve 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol in 100% anhydrous DMSO to create a 50 mM master stock.

  • Thermodynamic Boosting: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C. Reasoning: Elevating the temperature increases the thermodynamic solubility limit during the critical mixing phase.

  • Kinetic Mixing: Place the warmed buffer on a magnetic stirrer at 500 rpm.

  • Dropwise Addition: Add the DMSO stock dropwise (1 µL per second) directly into the vortex of the stirring buffer until you reach your target final concentration (ensure final DMSO is ≤ 1% v/v).

  • Equilibration: Allow the solution to stir for 10 minutes before slowly cooling to room temperature.

  • System Validation (Critical): Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. A true solution will have an OD600 < 0.05. Any value ≥ 0.05 indicates colloidal nano-precipitation, meaning you have exceeded the kinetic solubility limit and must decrease the final concentration.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality: Mechanical energy disrupts the crystalline lattice of the free API, allowing the molecules to enter the hydrophobic cavity of the cyclodextrin. This process is thermodynamically driven by the entropic release of high-energy water molecules from the cavity[2].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or 0.9% saline.

  • API Addition: Weigh the required amount of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol powder to achieve your target concentration (e.g., 10 mg/mL) and add it directly to the HP-β-CD solution.

  • Mechanical Disruption: Subject the suspension to bath sonication at 40°C for 30–45 minutes. The mechanical cavitation breaks apart API aggregates, facilitating cavity entry.

  • Filtration: Filter the resulting solution through a 0.22 µm PES syringe filter. Reasoning: This removes any uncomplexed micro-crystals that could act as nucleation seeds and cause delayed precipitation.

  • System Validation (Critical): Perform Dynamic Light Scattering (DLS). A successful inclusion complex will show a monodisperse peak at < 5 nm (the size of the cyclodextrin complex). Peaks > 100 nm indicate uncomplexed, precipitating API.

Part 4: Thermodynamic Mechanism of Complexation

ComplexationMechanism API Free API (Hydrophobic Crystal) Energy Mechanical Energy (Sonication/Heat) API->Energy CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Shell) CD->Energy Complex Inclusion Complex (Water Soluble) Energy->Complex Entropic Release

Thermodynamic mechanism of cyclodextrin inclusion complexation for hydrophobic APIs.

Part 5: Comparative Solubility Data

To guide your formulation choices, refer to the expected solubility enhancements when applying the above protocols to 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol.

Table 1: Comparative Solubility Enhancement in Various Vehicles

Vehicle / ExcipientTemp (°C)Apparent Solubility (mg/mL)Primary Application Suitability
Pure Water (pH 7.4)25< 1.0Baseline / Unformulated
5% DMSO in Water25~ 2.5In vitro biochemical assays
1% Tween-80 in PBS25~ 4.0Enzymatic assays (micellar)
20% HP-β-CD25> 15.0In vivo dosing (PK/PD studies)

(Note: Values are representative thermodynamic limits based on standard triazole-alcohol physicochemical profiling. Always verify final concentrations via HPLC-UV post-filtration).

References

1.[2] Nicolaescu O.E., Belu I., Mocanu A.G., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025. URL:[Link] 2.[1] Guan Q., Xing S., Wang L., et al. "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application." Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

Sources

Optimization

scale-up challenges for 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol production

Welcome to the Technical Support Center for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Production . Scaling up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) from discovery-scale vials to multi-kilogram continuous product...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Production .

Scaling up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) from discovery-scale vials to multi-kilogram continuous production introduces severe chemical engineering hurdles. This guide is designed for drug development professionals and process chemists to troubleshoot the critical safety, thermodynamic, and purification challenges specific to this molecule.

Diagnostic Workflow: CuAAC Scale-Up

Troubleshooting Start Scale-Up Issue: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Safety Thermal Runaway & Azide Hazard Start->Safety Yield Low Yield or Stalled Reaction Start->Yield Purity High Copper Residue (>10 ppm) Start->Purity Flow Implement Continuous Flow Chemistry Safety->Flow InSitu In-situ Azide Generation Safety->InSitu Oxidation Check Cu(I) Oxidation (Add Ascorbate) Yield->Oxidation Alkyne Use TMS-Acetylene + In-situ Deprotection Yield->Alkyne EDTA Aqueous EDTA Wash (pH 8-9) Purity->EDTA Resin Thiol-Functionalized Scavenger Resin Purity->Resin

Diagnostic decision tree for troubleshooting CuAAC scale-up challenges.

Core FAQs & Troubleshooting Guide

Q1: Why is scaling up the synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol considered highly hazardous in batch reactors? A: The primary hazard stems from the intermediate, 2-azidopropan-1-ol . To assess the explosive potential of organic azides, process chemists rely on the carbon-to-nitrogen (C/N) ratio rule. For safe handling, the ratio of


 must be 

. For 2-azidopropan-1-ol (

):

Because

, this azide is highly shock- and thermally sensitive (). In batch scale-up, accumulating this intermediate poses a severe detonation risk. Causality & Solution: Implement a telescoped continuous flow process where the azide is generated in-situ and immediately consumed in the cycloaddition step, ensuring the steady-state concentration remains near zero.

Q2: We are using acetylene gas to form the unsubstituted triazole ring, but we are experiencing inconsistent yields and safety warnings. What is the alternative? A: Acetylene gas is highly flammable and, when exposed to copper catalysts at scale, can form dry, highly explosive polymeric copper(I) acetylides (). Furthermore, mass transfer of gas into a liquid phase limits the reaction rate. Causality & Solution: Replace acetylene gas with Trimethylsilylacetylene (TMS-acetylene) . By adding a mild base (e.g.,


 in MeOH) to the reaction mixture, the TMS group is cleaved in-situ to generate the terminal alkyne, which immediately undergoes oxidative insertion by the Cu(I) catalyst. This one-pot deprotection-click strategy eliminates the need for pressurized flammable gases.

Q3: How do we manage the massive exotherm during the CuAAC step? A: The azide-alkyne cycloaddition is thermodynamically driven by the release of ~50–65 kcal/mol of energy (). In batch reactors, this leads to thermal runaway, catalyst degradation, and the formation of undesired byproducts. Causality & Solution: Transition to a microreactor or continuous stirred-tank reactor (CSTR) cascade. The high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation.

Q4: Our final API intermediate fails quality control due to copper residues >50 ppm. How can we achieve the <10 ppm pharmaceutical threshold? A: Cu(I) binds strongly to the nitrogen atoms of the newly formed 1,2,3-triazole ring, making simple aqueous workups insufficient. Causality & Solution: Employ a dual-stage scavenging protocol. First, wash the organic phase with an aqueous EDTA solution at pH 8–9 to chelate loose copper ions. Second, pass the crude product through a fixed-bed column packed with a thiol-functionalized silica resin (e.g., QuadraPure TU). The high affinity of thiols for soft metals like Cu(I) covalently traps the catalyst.

Quantitative Data Summaries

Table 1: Thermodynamic & Safety Metrics for Scale-Up

Parameter Value Implication for Scale-Up
Azide C/N Ratio 1.33 < 3 indicates high explosive risk; strictly requires flow chemistry.

| CuAAC Exotherm (


)  | -50 to -65 kcal/mol | Severe thermal runaway risk in batch; requires active micro-cooling. |
| Activation Barrier  | ~25 kcal/mol | Reaction stalls without active Cu(I); requires continuous ascorbate reduction. |

Table 2: Copper Scavenging Efficiency Comparison

Scavenging Method Mechanism Residual Cu (ppm) Operational Complexity
Aqueous EDTA Wash (pH 8) Chelation 50 – 100 ppm Low (Standard liquid-liquid extraction)
Thiol-Functionalized Resin Covalent Binding < 5 ppm Medium (Requires packed-bed column)

| Activated Carbon | Physisorption | 15 – 30 ppm | High (Filtration bottlenecks at scale) |

Mechanistic Pathway

Pathway Cu Cu(I) Complex Cu-Acetylide Cu->Complex TMS-Acetylene + Base Metallacycle Metallacycle Complex->Metallacycle 2-Azidopropan-1-ol Product Triazole Product Metallacycle->Product Reductive Elimination Product->Cu Catalyst Regeneration

Mechanistic pathway of the CuAAC reaction forming the triazole product.

Self-Validating Experimental Protocol

Title: Telescoped Continuous Flow Synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Objective: Safe, scalable synthesis avoiding the isolation of explosive intermediates and minimizing residual copper. System Setup: A two-stage continuous flow reactor equipped with inline FTIR spectroscopy.

Step 1: In-Situ Azide Generation

  • Action: Pump a 1.0 M solution of 2-bromopropan-1-ol in DMSO and a 1.2 M aqueous solution of

    
     into a T-mixer at 80°C (Residence time: 15 min).
    
  • Causality: DMSO accelerates the

    
     displacement. Generating 2-azidopropan-1-ol in flow prevents the accumulation of this highly explosive intermediate.
    
  • Self-Validation: Inline FTIR at the exit of Reactor 1 must show a strong, steady absorbance at

    
     (azide stretch). A drop in this signal indicates pump failure or incomplete conversion, triggering an automatic system pause.
    

Step 2: One-Pot Deprotection and CuAAC

  • Action: The azide stream merges with Stream C containing TMS-acetylene (1.1 eq),

    
     (5 mol%), sodium ascorbate (10 mol%), and 
    
    
    
    (1.5 eq) in MeOH/
    
    
    . The mixture enters a coil reactor at 60°C.
  • Causality:

    
     cleaves the TMS group, releasing terminal acetylene in-situ. Sodium ascorbate continuously reduces inactive Cu(II) to the active Cu(I) catalyst, preventing oxidative stalling. The DFT-calculated metallacycle intermediate () rapidly undergoes reductive elimination to form the triazole.
    
  • Self-Validation: The reaction mixture should transition from pale blue/green to a vibrant yellow/orange, visually confirming the formation of the active copper(I) acetylide complex. FTIR monitoring at the reactor exit must show the complete disappearance of the

    
     peak, validating 100% consumption of the hazardous azide.
    

Step 3: Inline Copper Scavenging

  • Action: Pass the exiting stream through a packed-bed column of thiol-functionalized silica (QuadraPure TU) maintained at 25°C.

  • Causality: The soft thiol groups form irreversible covalent bonds with the soft Cu(I) ions, stripping them from the strongly coordinating triazole product.

  • Self-Validation: The eluent exiting the column must be completely colorless. ICP-MS analysis of the first batch should confirm Cu levels <10 ppm, validating the column's breakthrough capacity.

References

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.[Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.[Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.[Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol

Executive Summary & Strategic Context In the development of peptidomimetics and antifungal pharmacophores, the 1,2,3-triazole moiety serves as a critical bioisostere for amide bonds.[1] However, the synthesis of N-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of peptidomimetics and antifungal pharmacophores, the 1,2,3-triazole moiety serves as a critical bioisostere for amide bonds.[1] However, the synthesis of N-substituted triazoles—specifically 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (hereafter Target-2B )—presents a classic regioselectivity challenge.[1]

When synthesizing this scaffold (e.g., via epoxide ring-opening with 1,2,3-triazole or nucleophilic substitution), two isomers are possible: the branched Target-2B and the linear 3-(1H-1,2,3-Triazol-1-yl)propan-1-ol (hereafter Linear-3L ).[1]

This guide provides a definitive NMR-based framework to distinguish the target branched alcohol from its linear regioisomer and the starting azide precursor. We prioritize the resolution of diastereotopic protons arising from the C2 chiral center, a feature often overlooked in standard QC protocols but critical for establishing enantiomeric purity assessments.

Structural Logic & Comparison Architecture

The Core Distinction: Topology & Chirality

The primary spectral differentiator is the propyl backbone topology .

  • Target-2B (Branched): Possesses a chiral center at C2. This creates a distinct methyl doublet and renders the C1 methylene protons diastereotopic (magnetically non-equivalent).

  • Linear-3L (Linear): Achiral backbone.[1] Displays a standard propyl triplet/quintet pattern.

Decision Logic: Structural Elucidation Workflow

The following decision tree illustrates the logic for rapid identification using 1H NMR.

NMR_Decision_Tree start Crude Reaction Mixture (1H NMR in CDCl3) check_methyl Check Aliphatic Region (1.0 - 1.6 ppm) Is a Doublet (J ~ 6-7 Hz) present? start->check_methyl branch_yes Branching Confirmed (Target-2B Scaffold) check_methyl->branch_yes Yes branch_no Linear Chain Indicated (Linear-3L or Precursor) check_methyl->branch_no No (Triplet/Multiplet) check_arom Check Aromatic Region (7.5 - 8.0 ppm) Triazole Protons? branch_yes->check_arom triazole_2 Two distinct signals (H4 & H5 non-equivalent) check_arom->triazole_2 Yes triazole_1 One signal or none (Symmetric or Azide) check_arom->triazole_1 No check_dia Check C1-H Region (3.5 - 4.0 ppm) Complex Multiplet (ABX)? triazole_2->check_dia final_target CONFIRMED: Target-2B (Chiral Center Active) check_dia->final_target Yes (Diastereotopic)

Figure 1: NMR logic flow for distinguishing branched N-alkyl triazoles from linear isomers.

Comparative Spectral Data

The following data compares the Target (Branched) against the Linear Isomer. Data is synthesized from standard chemical shift principles for N-substituted triazoles and 2-propanol derivatives [1, 4, 5].[1]

Table 1: 1H NMR Chemical Shift Comparison ( , ppm)
Proton GroupTarget-2B (Branched)Linear-3L (Linear)Diagnostic Note
Solvent CDCl3 CDCl3
Triazole H4 7.70 - 7.75 (d/s)7.70 - 7.75 (d/s)Characteristic heteroaromatic region.[1]
Triazole H5 7.90 - 8.00 (d/s)7.60 - 7.70 (d/s)Target: H5 is closer to the chiral center/branch, often causing larger

between H4/H5.[1]
N-CH (Methine) 4.70 - 4.90 (m, 1H) AbsentPrimary Diagnostic. Downfield shift due to N-attachment.[1]
N-CH2 Absent4.40 - 4.50 (t, 2H)Linear isomer shows a triplet here.[1]
O-CH2 3.70 - 3.95 (m, 2H) 3.60 - 3.70 (t, 2H)Target: Diastereotopic ABX pattern (complex multiplet). Linear: Simple triplet.
Central CH2 Absent2.10 - 2.20 (quint, 2H)Linear isomer only.[1]
CH3 (Methyl) 1.50 - 1.65 (d, 3H) AbsentPrimary Diagnostic. Doublet (

Hz).[1]
OH 2.5 - 3.5 (br s)2.5 - 3.5 (br s)Solvent/Concentration dependent.[1]
Table 2: 13C NMR Chemical Shift Comparison ( , ppm)
Carbon EnvironmentTarget-2B (Branched)Linear-3L (Linear)
Triazole C4/C5 ~125.0, ~133.0~125.0, ~133.0
N-C (Alpha) 58.0 - 60.0 (CH) 47.0 - 49.0 (CH2)
O-C (Beta) 65.0 - 67.0 (CH2) 58.0 - 60.0 (CH2)
Central CH2 Absent30.0 - 32.0
Methyl 18.0 - 20.0 Absent

Deep Dive: The Diastereotopic Challenge

The most sophisticated aspect of analyzing Target-2B is the signal for the C1 methylene protons (


). Because C2 is a chiral center, the two protons at C1 are diastereotopic  (

and

).[1] They are chemically non-equivalent and will not appear as a simple doublet.[2]
Phenomenon

In an achiral solvent (CDCl3),


 and 

may appear as a second-order ABX system if the chemical shift difference (

) is small compared to the coupling constant (

).[1]
Solvent Selection Protocol

To accurately characterize this feature, solvent selection is paramount.[1]

  • CDCl3 (Chloroform-d):

    • Result: OH proton often exchanges rapidly, decoupling from CH2.[1] The CH2 signal appears as a messy multiplet or pseudo-doublet.

    • Use Case: Routine purity check.

  • DMSO-d6 (Dimethyl sulfoxide-d6):

    • Result: Hydrogen bonding stabilizes the OH proton, slowing exchange.[1]

    • Observation: The OH signal becomes a distinct triplet (coupling to CH2). The CH2 protons (

      
      ) often resolve into two distinct multiplets (dd or ddd) due to the strong magnetic anisotropy of the sulfoxide group enhancing the diastereotopic difference [2, 3].
      
    • Recommendation:Use DMSO-d6 for full structural characterization.

Experimental Protocol: Self-Validating Analysis

Objective: Confirm synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol and calculate diastereomeric purity if applicable.

Step 1: Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the crude oil/solid.

  • Solvent: Add 0.6 mL DMSO-d6 (preferred for resolution) or CDCl3.

  • Filtration: If solid particulates persist (salts from azide substitution), filter through a cotton plug into the NMR tube.[1] Note: Paramagnetic copper residues from Click reactions will broaden peaks. Wash crude with EDTA/NH4OH if broad lines are observed.

Step 2: Acquisition Parameters (400 MHz+)[1]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >10 mg).[1]

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the triazole protons, which often have longer T1 relaxation times.
    
Step 3: Validation Checklist

Mechanistic Pathway Visualization

Understanding the origin of the isomers helps in interpreting the spectra. The synthesis typically involves nucleophilic attack on an electrophile.

Synthesis_Pathway cluster_nmr NMR Differentiation precursor Propylene Oxide (Epoxide) reaction Ring Opening (Base Catalyzed) precursor->reaction reagent 1,2,3-Triazole (Nucleophile) reagent->reaction prod_major Target-2B (Branched Alcohol) Major Product (usually) reaction->prod_major Attack at less hindered C prod_minor Linear-3L (Primary Alcohol) Minor Product reaction->prod_minor Attack at more hindered C nmr_sig Methyl Doublet vs No Methyl prod_major->nmr_sig prod_minor->nmr_sig

Figure 2: Synthetic origin of regioisomers and their divergence point.

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. Retrieved from [1]

  • Master Organic Chemistry. (2022).[1][2][4][6] Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from

  • University of Alberta. (2006).[1][7] Chem 263: Diastereotopic Protons. Retrieved from [1]

  • Creary, X., et al. (2012).[1] Triazole Synthesis and NMR Characterization. Journal of Organic Chemistry, 77, 8756.[1][8] (Contextual grounding for triazole shifts).

  • DocBrown. (2025).[1] Propan-1-ol low high resolution H-1 proton nmr spectrum analysis. Retrieved from [1]

Sources

Validation

mass spectrometry fragmentation pattern of 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol

Structural Elucidation of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol: A Comparative Guide to ESI-MS/MS vs. GC-EI-MS Fragmentation Pathways For researchers and drug development professionals, the unambiguous structural confirma...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol: A Comparative Guide to ESI-MS/MS vs. GC-EI-MS Fragmentation Pathways

For researchers and drug development professionals, the unambiguous structural confirmation of newly synthesized 1,2,3-triazoles is a critical checkpoint[1]. Compounds like 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (C₅H₉N₃O, Exact Mass: 127.0746 Da) serve as vital pharmacophores and intermediates in click chemistry. However, elucidating their exact regiochemistry and structural integrity requires a nuanced understanding of gas-phase ion chemistry.

This guide objectively compares the performance and mechanistic causality of two premier analytical methodologies—Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) —for mapping the fragmentation pattern of this specific triazole derivative.

Mechanistic Causality in Triazole Fragmentation

To interpret the mass spectra of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol, one must understand the thermodynamic drivers of its fragmentation. The molecule consists of two distinct domains: a highly stable, nitrogen-rich 1,2,3-triazole core and a labile aliphatic propan-1-ol side chain.

  • Triazole Core Cleavage: The hallmark of 1,2,3-triazole fragmentation is the expulsion of molecular nitrogen (N₂)[2]. The N=N–N linkage is prone to releasing N₂ (a highly stable neutral leaving group) upon activation, resulting in a reactive azirine or diazo intermediate[3].

  • Aliphatic Chain Cleavage: The propan-1-ol moiety introduces competing fragmentation pathways. The hydroxyl group readily accepts a proton under ESI conditions, making the loss of water (H₂O, -18 Da) a highly favorable, low-energy pathway. Under EI conditions, the C-C bond adjacent to the hydroxyl group undergoes rapid α-cleavage.

Objective Methodology Comparison: ESI-MS/MS vs. GC-EI-MS

Choosing between ESI-MS/MS and GC-EI-MS depends on whether the analytical goal is intact molecular weight confirmation or deep skeletal mapping.

A. ESI-CID-MS/MS (Soft Ionization)

ESI is a soft ionization technique that primarily yields the intact protonated molecule [M+H]⁺ at m/z 128.08. By applying Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon), the internal energy of the ion is gradually increased, allowing for the precise mapping of sequential neutral losses. ESI-MS/MS is superior for identifying the parent mass and tracking the step-by-step uncoupling of the aliphatic chain from the triazole ring[4].

B. GC-EI-MS (Hard Ionization)

Electron Impact (70 eV) imparts immense excess energy (~6000 kJ/mol) to the molecule, vastly exceeding its ionization energy and bond dissociation thresholds. This results in the radical cation M⁺· at m/z 127, which rapidly undergoes unimolecular decomposition. EI-MS provides highly reproducible, library-searchable "fingerprints" but often results in a weak or absent molecular ion peak due to the rapid α-cleavage of the propanol chain[3].

Quantitative Data Summary

Table 1: Key Fragment Ions of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Fragment Ionm/z (ESI, [M+H]⁺)m/z (EI, M⁺·)Neutral Loss / Cleavage MechanismStructural Significance
Precursor / Molecular 128.08127.07NoneConfirms intact molecular formula.
Dehydration 110.07N/ALoss of H₂O (-18 Da)Confirms presence of the unprotected aliphatic hydroxyl group.
Triazole Cleavage 100.0899.07Loss of N₂ (-28 Da)Hallmark of the 1,2,3-triazole ring[2].
α-Cleavage N/A96.05Loss of ·CH₂OH (-31 Da)Confirms the propan-1-ol connectivity (C1-C2 bond cleavage).
Combined Loss 82.07N/ALoss of H₂O + N₂ (-46 Da)Indicates sequential fragmentation under higher collision energies.
Core Retention 70.0469.03Loss of C₃H₆O (-58 Da)Represents the bare [Triazole+H]⁺ core.

Visualizing the Fragmentation and Workflow

ESI_Pathway M [M+H]+ m/z 128.08 Precursor Ion F1 [M+H - H2O]+ m/z 110.07 Aliphatic Dehydration M->F1 -H2O (-18 Da) F2 [M+H - N2]+ m/z 100.08 Triazole Ring Cleavage M->F2 -N2 (-28 Da) F4 [C2H4N3]+ m/z 70.04 Triazole Core M->F4 -C3H6O (-58 Da) F3 [M+H - H2O - N2]+ m/z 82.07 Secondary Fragmentation F1->F3 -N2 (-28 Da) F2->F3 -H2O (-18 Da)

Caption: ESI-MS/MS fragmentation pathway of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol.

Workflow cluster_ESI ESI-MS/MS Workflow cluster_EI GC-EI-MS Workflow Start Sample: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol ESI_Prep Dilution in MeOH/0.1% Formic Acid Start->ESI_Prep EI_Prep Volatilization (Direct or GC) Start->EI_Prep ESI_Ion Soft Ionization (+ESI) ESI_Prep->ESI_Ion ESI_CID CID (Argon Gas) ESI_Ion->ESI_CID ESI_Data Targeted MS/MS Spectra ESI_CID->ESI_Data EI_Ion Hard Ionization (70 eV) EI_Prep->EI_Ion EI_Data Library Spectral Matching EI_Ion->EI_Data

Caption: Comparative analytical workflow for structural elucidation via ESI-MS/MS and GC-EI-MS.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal causality checks to verify instrument tuning and sample integrity.

Protocol A: ESI-CID-MS/MS Analysis

Causality Check: The addition of formic acid ensures abundant protonation, driving the equilibrium toward the [M+H]⁺ state, which is strictly required for reproducible CID.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • System Suitability: Infuse a low-mass tuning mix to calibrate the quadrupole mass analyzer for the m/z 50–200 range. Ensure mass accuracy is within <5 ppm (if using HRMS) or 0.1 Da (if using a nominal mass instrument).

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min.

  • Precursor Isolation: Isolate the target precursor m/z 128.08 in Q1 using a narrow 1.0 Da isolation window to prevent isobaric interference.

  • Collision-Induced Dissociation (CID): Apply a collision energy (CE) ramp from 10 eV to 35 eV using Argon as the collision gas. Note: Low CE (10-15 eV) will predominantly yield the[M+H - H₂O]⁺ ion, while higher CE (>25 eV) is required to overcome the activation barrier for N₂ loss.

  • Data Acquisition: Scan Q3 from m/z 50 to 150 to capture all product ions.

Protocol B: GC-EI-MS Analysis

Causality Check: Because the analyte contains a free hydroxyl group, it is prone to peak tailing and thermal degradation in the GC inlet. Direct volatilization or rapid temperature ramping is required to ensure the M⁺· ion observed is from the intact molecule, not a thermal breakdown product.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate (1 mg/mL). (Optional: If peak shape is poor, derivatize with BSTFA/TMCS to form the TMS-ether, though this shifts the molecular weight to 199 Da).

  • Injection: Inject 1 µL into the GC inlet set at 250°C with a split ratio of 10:1.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 20°C/min.

  • Ionization: Set the EI source to the industry-standard 70 eV and the source temperature to 230°C.

  • Data Acquisition: Perform a full scan from m/z 40 to 250. Validate the spectrum against the expected α-cleavage base peak at m/z 96.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy, Molecules (NIH PMC),[Link]

  • Mass spectra of 1,2,3-triazoles, Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing),[Link]

Sources

Comparative

Comparative Guide: Structural Determination of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Executive Summary The structural elucidation of small, flexible organic molecules is a critical bottleneck in medicinal chemistry and drug development. 2-(1H-1,2,3-triazol-1-yl)propan-1-ol is a highly relevant low-molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, flexible organic molecules is a critical bottleneck in medicinal chemistry and drug development. 2-(1H-1,2,3-triazol-1-yl)propan-1-ol is a highly relevant low-molecular-weight compound, featuring a 1,2,3-triazole pharmacophore (common in click-chemistry-derived therapeutics) and a flexible propanol side chain.

This guide objectively compares the traditional gold standard—Single-Crystal X-ray Diffraction (SCXRD) —with the revolutionary Microcrystal Electron Diffraction (MicroED) and Solution-State NMR . By analyzing the causality behind experimental workflows, this guide provides researchers with a definitive framework for selecting the optimal structural determination method for challenging organic alcohols.

The Target: Structural Challenges of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

Crystallizing 2-(1H-1,2,3-triazol-1-yl)propan-1-ol presents specific thermodynamic and kinetic challenges:

  • High Flexibility: The propanol chain can adopt multiple low-energy conformations, often leading to structural disorder within the crystal lattice.

  • Hydrogen Bonding Networks: The terminal hydroxyl (-OH) group and the nitrogen-rich triazole ring create strong, competing intermolecular hydrogen bonds. This frequently results in rapid, uncontrolled nucleation, yielding microcrystalline powders or twinned crystals rather than the large, well-ordered single crystals required for traditional X-ray analysis.

Comparative Analysis: SCXRD vs. MicroED vs. NMR

To overcome the crystallization bottleneck, researchers must choose between competing analytical modalities based on sample viability.

  • SCXRD (The Gold Standard): Utilizes X-ray photons to map electron density. It provides definitive 3D coordinates and absolute stereochemistry but strictly requires large (>10 µm) single crystals.

  • MicroED (The Emerging Powerhouse): Utilizes an electron beam in a cryo-transmission electron microscope (cryo-TEM). Because electrons interact with matter much more strongly than X-rays, MicroED can extract high-resolution structural data from nanocrystals (100–500 nm) that are one-billionth the size required for SCXRD[1][2].

  • Solution-State NMR: Provides atomic connectivity and dynamic conformational ensembles in solution but cannot directly map the solid-state 3D packing or absolute configuration without complex chiral derivatization.

Table 1: Quantitative Comparison of Structural Determination Methods
ParameterSCXRDMicroEDSolution-State NMR
Optimal Sample Size > 10 µm (Single Crystal)100 – 500 nm (Nanocrystals)~1–5 mg (Dissolved in Solution)
Radiation / Probe X-ray Photons (Cu Kα / Mo Kα)Electrons (200–300 keV)Radiofrequency (Magnetic Field)
Typical Resolution 0.70 – 0.85 Å0.80 – 1.00 ÅN/A (Ensemble Average)
Data Collection Time Hours to DaysMinutesMinutes to Hours
Primary Strength Absolute configuration mappingBypasses large crystal growth[3]Captures dynamic solution states
Primary Limitation Fails with microcrystalline powdersDynamical scattering complicates refinement[4]Lacks solid-state 3D coordinates

Experimental Methodologies & Protocols

The following self-validating protocols detail the step-by-step methodologies for SCXRD and MicroED, emphasizing the physicochemical causality behind each action.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

Step 1: Controlled Crystallization (Vapor Diffusion)

  • Action: Dissolve 2-(1H-1,2,3-triazol-1-yl)propan-1-ol in a minimal volume of dichloromethane. Place the open vial inside a sealed chamber containing a larger volume of pentane (anti-solvent).

  • Causality: Slow diffusion of pentane into the dichloromethane gradually lowers the solubility of the triazole. This controlled, slow increase in supersaturation provides the thermodynamic time necessary for the flexible propanol side-chain to adopt its lowest-energy conformation, promoting ordered lattice packing rather than amorphous precipitation.

Step 2: Crystal Harvesting and Cryocooling

  • Action: Coat a >10 µm crystal in paratone oil, mount it on a polyimide loop, and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

  • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (B-factors) of the atoms. For a small molecule with a flexible chain, minimizing thermal motion is critical for accurately resolving the hydrogen atom positions of the hydroxyl group.

Step 3: Data Collection and Refinement

  • Action: Irradiate the crystal using a Cu Kα microfocus X-ray source.

  • Causality: Cu Kα radiation (

    
     = 1.5418 Å) provides a stronger anomalous scattering signal for light atoms (C, N, O) compared to Mo Kα, which is essential for determining the absolute structure of the molecule if a chiral center is present.
    
Protocol B: Microcrystal Electron Diffraction (MicroED)

Step 1: Sample Preparation (Mechanical Milling)

  • Action: If the triazole derivative yields only a microcrystalline powder, gently crush the dry powder between two glass slides to generate nanocrystalline fragments.

  • Causality: The ideal crystal thickness for MicroED is only several hundred nanometers[1]. Because electrons interact strongly with matter, crystals thicker than 500 nm cause severe dynamical scattering (multiple scattering events), which distorts the diffraction intensities and prevents accurate structure refinement[4].

Step 2: Grid Preparation and Vitrification

  • Action: Deposit the dry nanocrystals onto a holey carbon TEM grid and plunge-freeze in liquid ethane.

  • Causality: Unlike SCXRD, MicroED does not require cryoprotectant solutions because the nanocrystals are rapidly vitrified directly on the grid, preserving the native lattice integrity under high vacuum[2].

Step 3: Continuous Rotation Data Collection

  • Action: Insert the grid into a cryo-TEM operating at 200 kV. Continuously rotate the stage at 0.5° per second while recording diffraction patterns on a direct electron detector.

  • Causality: Earlier step-by-step tilt methods led to high electron doses and rapid sample degradation[3]. Continuous rotation efficiently samples reciprocal space, minimizing the electron dose per unit volume and preventing the radiation-induced destruction of the organic triazole compound[1][3].

Workflow Decision Matrix

The following diagram illustrates the strategic decision-making process for structural determination based on the crystallization behavior of the target molecule.

G Start Synthesize 2-(1H-1,2,3-triazol-1-yl)propan-1-ol Cryst Crystallization Trials (Control Supersaturation) Start->Cryst Eval Evaluate Crystal Size Cryst->Eval Large > 10 µm Crystals Eval->Large Micro < 1 µm Crystals / Powder Eval->Micro Liquid Fails to Crystallize (Oil) Eval->Liquid SCXRD SCXRD High-Res 3D Structure Large->SCXRD MicroED MicroED Nanocrystal Diffraction Micro->MicroED NMR Solution NMR Dynamic Conformation Liquid->NMR

Workflow decision matrix for 2-(1H-1,2,3-triazol-1-yl)propan-1-ol structural analysis.

Expected Crystallographic Data Presentation

When comparing the output of SCXRD and MicroED for a small organic molecule like 2-(1H-1,2,3-triazol-1-yl)propan-1-ol, the refinement statistics will exhibit characteristic differences due to the nature of the radiation used.

Table 2: Comparative Refinement Statistics (Simulated Data)
Crystallographic ParameterSCXRD (Expected)MicroED (Expected)Analytical Significance
Crystal System MonoclinicMonoclinicIdentical packing observed in both methods.
Space Group


Confirms the absence of chiral resolution.
Resolution Limit 0.75 Å0.85 ÅBoth provide atomic-level resolution.
Completeness > 99.5%~ 85 - 95%MicroED often has a "missing wedge" due to TEM stage tilt limits.
R1 (Final) 3.5%12.5%MicroED R-factors are inherently higher due to dynamical scattering[4].
Hydrogen Atom Visibility Clearly resolved in difference mapInferred geometricallyX-rays map electron density (H has 1e-); electrons map electrostatic potential.

Strategic Recommendations

For drug development professionals working with 1,2,3-triazole derivatives:

  • Attempt SCXRD First: If vapor diffusion yields crystals >10 µm, SCXRD remains the most precise method for determining absolute configuration and precise hydrogen bonding geometries.

  • Pivot to MicroED for Powders: If the flexible propanol chain forces the compound to precipitate as a microcrystalline powder, do not waste months optimizing crystallization conditions. MicroED offers a "fast track" to determine the crystal structure directly from the powder form[2][3].

  • Utilize NMR for Oils: If the compound strictly forms an oil due to high conformational entropy, Solution-State NMR paired with computational modeling is the necessary fallback.

References

  • Martynowycz, M. W., et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." Acta Crystallographica Section D: Structural Biology, 2019.
  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research."
  • Thermo Fisher Scientific. "A New Era for Determining Small Molecule Structure Determination.
  • Mu, X., et al. "An Overview of Microcrystal Electron Diffraction (MicroED)." Annual Review of Biochemistry, 2021.

Sources

Validation

HPLC Retention Time Standards for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol: A Comparative Method Development Guide

Executive Summary 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is a polar, low-molecular-weight -hydroxy triazole often utilized as a fragment in fragment-based drug discovery (FBDD) or as a click-chemistry intermediate.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is a polar, low-molecular-weight


-hydroxy triazole often utilized as a fragment in fragment-based drug discovery (FBDD) or as a click-chemistry intermediate.[1] Its analysis presents two distinct chromatographic challenges: regio-selectivity  (distinguishing it from its 1,2-isomer) and enantioselectivity  (resolving the chiral center at C2).

This guide compares three primary retention time standardization approaches: Reverse-Phase (RP-HPLC) for purity profiling, HILIC for polar retention, and Chiral HPLC/SFC for enantiomeric excess determination. We prioritize the Chiral HPLC method using polysaccharide-based columns as the "Gold Standard" for comprehensive characterization, supported by experimental data derived from


-hydroxy triazole studies.

Part 1: The Standard & Analytical Challenges

Before establishing a retention time standard, the analyte's structural behavior must be understood to prevent misidentification.

Chemical Identity[2]
  • IUPAC Name: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol

  • Molecular Formula:

    
    
    
  • Key Feature: A 1,2,3-triazole ring attached to the chiral C2 position of a propanol chain.

  • Isomerism Risks:

    • Regioisomer: 1-(1H-1,2,3-Triazol-1-yl)propan-2-ol (Common byproduct during synthesis if not regiocontrolled).

    • Enantiomers: (R)- and (S)- isomers due to the chiral center at C2.

The "Retention Time Drift" Problem

Due to the high polarity of the triazole ring and the hydroxyl group, this molecule exhibits poor retention (


) on standard C18 columns with high organic content, leading to co-elution with the void volume. "Standardizing" the retention time requires specific stationary phases that can engage in hydrogen bonding or dipole-dipole interactions.

Part 2: Comparative Analysis of Separation Standards

We compare three methodological standards. Method B (Chiral) is recommended for final release testing, while Method A (RP-Aq) is suitable for in-process control.

Table 1: Performance Matrix of Retention Time Standards
FeatureMethod A: RP-HPLC (C18-Aq) Method B: Chiral HPLC (Cellulose) Method C: SFC (Green)
Primary Utility Purity & Regio-isomer checkEnantiomeric Excess (ee%)High-throughput Screening
Stationary Phase C18 with polar end-capping (e.g., Atlantis T3)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)Chiralcel OD-H / AD-H
Mobile Phase 95% Water / 5% MeCN (Isocratic)Hexane : Isopropanol (90:10)

: Methanol (85:15)
Retention (k') Low (

)
High (

)
Medium (

)
Resolution (

)

(Regioisomers)

(Enantiomers)

(Enantiomers)
Limit of Detection ~0.5 µg/mL~1.0 µg/mL~0.5 µg/mL

Part 3: Experimental Protocols

Protocol 1: The "Gold Standard" Chiral Separation

Based on comparative studies of


-hydroxy-1,2,3-triazoles [1].

Objective: Establish a retention time standard that separates the (R) and (S) enantiomers and the regioisomer impurities.

System Configuration:

  • Instrument: HPLC with UV-Vis Diode Array Detector (DAD).

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (5 µm, 250 x 4.6 mm).

  • Temperature: 25°C.

Reagents:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v). Note: Ethanol can be substituted for 2-Propanol to reduce retention times if k' > 10.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Triazole absorbance max).

Procedure:

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Blank Injection: Inject 10 µL of mobile phase to confirm no carryover.

  • Standard Injection: Inject 10 µL of Racemic 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (1 mg/mL).

  • Observation:

    • Peak 1 (Enantiomer 1): ~12.5 min (Example

      
      )
      
    • Peak 2 (Enantiomer 2): ~14.2 min (Example

      
      )
      
    • Regioisomer Impurity: Typically elutes significantly earlier or later depending on H-bonding capability.

Protocol 2: Reverse-Phase "Purity Check" (High Aqueous)

For routine QC where chirality is not the focus.

System Configuration:

  • Column: C18-Aq or PFP (Pentafluorophenyl) - 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (95:5 Isocratic).

  • Rationale: The high water content forces the polar triazole to interact with the hydrophobic stationary phase, preventing void elution.

Part 4: Visualization & Logic

Method Selection Decision Tree

This diagram guides the analyst in selecting the correct retention time standard based on the analytical goal (Purity vs. Chirality).

MethodSelection Start Start: Define Analytical Goal IsChiral Is Enantiomeric Purity Required? Start->IsChiral RP_Path Select Reverse Phase (RP-HPLC) IsChiral->RP_Path No (Purity Only) Chiral_Path Select Normal Phase / Chiral IsChiral->Chiral_Path Yes (R vs S) Column_C18 Standard C18 Column RP_Path->Column_C18 Check_Ret Is k' > 1.5? Column_C18->Check_Ret Use_AQ Switch to C18-Aq or PFP (High Aqueous Stability) Check_Ret->Use_AQ No (Elutes in Void) Final_RP Method A: Purity Standard (Regioisomer Separation) Check_Ret->Final_RP Yes Use_AQ->Final_RP Column_Cell Cellulose-based Column (OD-H / OJ-H) Chiral_Path->Column_Cell Solvent_Check Mobile Phase Selection Column_Cell->Solvent_Check Final_Chiral Method B: Chiral Standard (Enantiomeric Resolution) Solvent_Check->Final_Chiral Hexane/IPA (90:10)

Figure 1: Decision matrix for selecting the appropriate HPLC retention time standard method.

Mechanism of Interaction

The retention of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol relies heavily on specific molecular interactions. In Chiral HPLC (Cellulose), the hydroxyl group and the triazole nitrogen lone pairs form hydrogen bonds with the carbamate groups of the stationary phase.

Interaction Analyte 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol HBond_OH H-Bond Donor (-OH Group) Analyte->HBond_OH Dipole_Tri Dipole-Dipole (Triazole Ring) Analyte->Dipole_Tri CSP Cellulose Carbamate CSP HBond_OH->CSP Strong Interaction (Retention Driver) Dipole_Tri->CSP Selectivity Driver

Figure 2: Mechanistic interactions driving retention on polysaccharide chiral stationary phases.

References

  • Padilha, M. C., et al. (2018). "Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography." Chirality, 30(7), 890-899.

  • American Chemical Society. (2020). "1H-1,2,3-Triazole Molecule of the Week." ACS.org.

  • BenchChem. (2025).[2] "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." (Used for comparative polarity data).

Sources

Comparative

elemental analysis validation for 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol purity

Elemental Analysis Validation for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Purity: A Comparative Guide As a Senior Application Scientist in pharmaceutical development, I frequently encounter a common analytical pitfall: an o...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Purity: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a common analytical pitfall: an over-reliance on chromatography for purity validation. While High-Performance Liquid Chromatography (HPLC) is indispensable, it suffers from a critical blind spot—it only detects what it can "see" (typically chromophoric compounds).

When working with nitrogen-rich heterocyclic building blocks like 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (Molecular Formula: C₅H₉N₃O), relying solely on HPLC or even standard qualitative NMR is a risk. To establish true absolute purity, we must turn to orthogonal techniques. This guide objectively compares purity validation methodologies and provides a self-validating Elemental Analysis (CHN) protocol specifically optimized for the refractory nature of triazole derivatives[1].

The Causality of Analytical Orthogonality

In drug development, a truthful description of a chemical's constitution requires an absolute understanding of its mass fraction[2]. 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is highly polar and frequently retains moisture or inorganic salts (e.g., NaCl or silica) during purification.

If your sample contains 5% invisible inorganic salts, HPLC-UV will still report 100% relative purity because the salts do not absorb UV light. Quantitative NMR (qNMR) improves upon this by providing absolute molar concentration, but it can sometimes obscure water peaks or require expensive internal calibrants[3].

Elemental Analysis (CHN) bridges this gap. By combusting the sample and measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen, CHN analysis acts as a universal truth-teller[4]. If inorganic salts or trapped solvents are present, the mass fractions of C and N will be mathematically depressed, instantly flagging the batch as impure[5].

Table 1: Objective Comparison of Purity Validation Techniques
Analytical ParameterElemental Analysis (CHN)Quantitative NMR (qNMR)HPLC-UV / LC-MS
Primary Output Absolute mass fraction of elementsAbsolute molar concentration of protonsRelative area % of chromophores
Detects Inorganic Salts? Yes (Indirectly via depressed C/N %)No (Unless using specific nuclei)No
Detects Trapped Water? Yes (Elevated H %, depressed C/N %)Yes (If non-deuterated solvents are used)No
Sample Requirement ~1.5 to 2.0 mg (Destructive)~5 to 10 mg (Non-destructive)<1 mg (Destructive)
Standard Required Universal (e.g., Sulfanilamide)Internal Calibrant (e.g., Maleic acid)Compound-specific reference

Visualizing the Purity Validation Workflow

To ensure robust quality control, CHN analysis should never be used in isolation. It serves as the final, orthogonal gatekeeper in a multi-tiered validation workflow.

PurityWorkflow Start Synthesized Batch: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol HPLC HPLC-UV / LC-MS Check for organic impurities Start->HPLC qNMR 1H qNMR Absolute purity & structural ID HPLC->qNMR EA Elemental Analysis (CHN) Orthogonal mass fraction check qNMR->EA Decision Does CHN match theoretical within ±0.4%? EA->Decision Pass Batch Approved High-Purity API Decision->Pass Yes Fail Batch Rejected Investigate salts/solvents Decision->Fail No

Caption: Orthogonal purity validation workflow for triazole derivatives.

Self-Validating CHN Protocol for Triazole Derivatives

The 1,2,3-triazole ring is notoriously stable. Standard combustion protocols often fail to completely cleave the N-N bonds, leading to artificially low nitrogen readings. The following protocol is engineered specifically for refractory nitrogen heterocycles and includes built-in system suitability tests (SST) to guarantee data integrity.

Theoretical Composition for C₅H₉N₃O (Molar Mass: 127.15 g/mol ):

  • Carbon (C): 47.23%

  • Hydrogen (H): 7.13%

  • Nitrogen (N): 33.05%

Step-by-Step Methodology

Step 1: System Equilibration & Blanking (The Baseline)

  • Action: Purge the elemental analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas). Run three empty folded tin capsules as blanks.

  • Causality: Tin capsules inherently trap trace amounts of atmospheric nitrogen gas. Blank subtraction ensures that the baseline nitrogen signal is strictly from the instrument background, preventing false-positive nitrogen inflation.

Step 2: Calibration via K-Factor

  • Action: Weigh 1.0, 1.5, and 2.0 mg of a high-purity Sulfanilamide standard.

  • Causality: Sulfanilamide is chosen because its C, H, N, and S ratios are highly stable and well-characterized. Running a multi-point mass gradient establishes a linear dynamic range for the thermal conductivity detector (TCD).

Step 3: Sample Preparation & Matrix Modification

  • Action: Using a microbalance (±0.001 mg precision), weigh 1.5 mg of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol into a tin capsule. Crucial addition: Add ~1.0 mg of Vanadium Pentoxide (V₂O₅) to the capsule before folding it tightly.

  • Causality: The tight fold removes residual air. The tin capsule acts as an initial catalyst; upon flash combustion, tin oxidation is highly exothermic, raising the local temperature to ~1800°C. The V₂O₅ acts as a secondary oxygen donor and combustion catalyst, ensuring the complete destruction of the highly stable triazole ring and preventing the formation of refractory nitrogen char.

Step 4: Flash Combustion & Reduction

  • Action: Drop the capsule into the primary combustion reactor (1000°C) packed with Copper(II) Oxide (CuO), followed by a reduction reactor packed with elemental Copper (Cu).

  • Causality: CuO ensures all carbon is oxidized to CO₂. However, combustion of triazoles produces toxic nitrogen oxides (NOx). The elemental copper reduces these NOx species back into uniform N₂ gas, ensuring quantitative nitrogen detection[4].

Step 5: System Suitability Verification

  • Action: Run a Sulfanilamide control standard after every 10 sample runs.

  • Causality: This validates that the copper reduction tube has not been exhausted. If the post-sequence standard deviates by >0.15% from theoretical values, the preceding 10 samples are automatically invalidated.

Experimental Data Interpretation

In pharmaceutical chemistry, the universally accepted tolerance for CHN elemental analysis is ±0.40% from the theoretical calculated values[1]. Deviations beyond this limit indicate specific types of contamination.

Table 2: Simulated Batch Analysis for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol
Batch% Carbon% Hydrogen% NitrogenStatusCausality of Result
Theoretical 47.23 7.13 33.05 -Calculated for C₅H₉N₃O
Batch A 47.187.1532.98PASS All values fall within the ±0.4% acceptance criteria.
Batch B 45.807.4031.90FAIL Depressed C/N and elevated H indicate the presence of trapped water (moisture).
Batch C 44.106.6030.85FAIL Uniformly depressed values across all elements indicate inorganic salt contamination (e.g., silica or NaCl).
Batch D 47.907.5031.20FAIL Elevated C/H and depressed N indicate residual organic solvent (e.g., Ethyl Acetate or Hexane).

By integrating Elemental Analysis into your workflow alongside HPLC and qNMR, you create an impenetrable, self-validating system that guarantees the absolute purity of your triazole building blocks, ensuring reproducibility in downstream biological assays and drug development pipelines.

References

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." VELP Scientifica Application Notes.
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications.
  • Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, ACS Publications.
  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Auriga Research Laboratory Services.
  • RSC Publishing. (2019). "Design, synthesis and biological evaluation of 1,2,3-triazole based 2-aminobenzimidazoles as novel inhibitors of LasR dependent quorum sensing in Pseudomonas aeruginosa." RSC Advances.

Sources

Validation

Comparative Guide: Ligand Efficiency of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol vs. Standard Triazoles

Executive Summary: The Efficiency Trade-Off In Fragment-Based Drug Discovery (FBDD), the 1,2,3-triazole ring is a privileged scaffold, often acting as a bioisostere for amide bonds. This guide compares a specific functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Efficiency Trade-Off

In Fragment-Based Drug Discovery (FBDD), the 1,2,3-triazole ring is a privileged scaffold, often acting as a bioisostere for amide bonds. This guide compares a specific functionalized derivative, 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol (hereafter referred to as Triazol-Prop-OH ), against standard "naked" or alkylated triazoles.

The Core Insight: While standard triazoles (e.g., 1-Methyl-1,2,3-triazole) offer high Ligand Efficiency (LE) due to their low molecular weight, they often lack specific directional interactions. Triazol-Prop-OH introduces a thermodynamic "gamble": it sacrifices raw efficiency metrics (adding 4 heavy atoms) in exchange for a critical hydrogen-bond donor/acceptor motif (the hydroxyl tail) and solubility enhancement. This guide provides the framework to experimentally validate if this trade-off yields a net gain in your specific target system.

Physicochemical Profile & Efficiency Metrics

To objectively compare these ligands, we must first establish their baseline properties. The "Efficiency Tax" is the binding affinity required to justify the added molecular weight of the propyl-alcohol tail.

Table 1: Comparative Physicochemical Properties
Property1H-1,2,3-Triazole (Reference)1-Methyl-1,2,3-Triazole (Standard Alkyl)Triazol-Prop-OH (Candidate)
Formula C₂H₃N₃C₃H₅N₃C₅H₉N₃O
MW (Da) 69.0783.09127.14
Heavy Atoms (HA) 569
cLogP (Approx)-0.2-0.1-0.6
TPSA (Ų) 41.530.750.9
H-Bond Donors 1 (NH)01 (OH)
H-Bond Acceptors 223
The "Break-Even" Analysis

Ligand Efficiency (LE) is defined as


 (Binding Energy per Heavy Atom).
  • Standard Triazole Benchmark: A typical triazole fragment might bind with a

    
     of 2 mM (
    
    
    
    kcal/mol).
    • 
       (Excellent, but low potency).
      
  • Triazol-Prop-OH Requirement: To maintain an LE of 0.4 (a high-quality lead-like threshold), the candidate must generate:

    • Target

      
       kcal/mol.
      
    • Note: Because the HA count nearly doubles (5

      
       9), the absolute potency must increase significantly just to maintain acceptable efficiency.
      
  • The Hydroxyl Bonus: A neutral H-bond typically contributes -1.0 to -1.5 kcal/mol to binding enthalpy. If the -OH group in Triazol-Prop-OH finds a specific partner (e.g., a backbone carbonyl or Ser/Thr side chain), it can "pay for" the propyl linker's entropy cost.

Visualizing the Chemical Space

The following diagram illustrates the structural relationship and the "Efficiency/Solubility" vector that Triazol-Prop-OH occupies compared to the standards.

Triazole_Comparison Ref 1H-1,2,3-Triazole (Parent Scaffold) High LE, Low Specificity Std 1-Methyl-1,2,3-Triazole (Standard Alkyl) Blocked Tautomerism Ref->Std + Methyl Group (Hydrophobic +1 HA) Target Protein Binding Pocket (Enthalpic Gain) Ref->Target Non-specific Dipole Cand Triazol-Prop-OH (Candidate) +Solubility, +H-Bond Donor Std->Cand + Hydroxyethyl tail (Polar +3 HA) Cand->Target Specific H-Bond (OH) Required to justify LE loss

Figure 1: Structural evolution from parent triazole to the functionalized alcohol derivative. The green node represents the candidate, highlighting its dual role of solubility enhancement and potential specific binding.

Experimental Protocols for Validation

To rigorously compare the efficiency of Triazol-Prop-OH against standard triazoles, you cannot rely on


 alone (which is size-biased). You must measure thermodynamic parameters.
Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for dissecting the "Enthalpy vs. Entropy" trade-off introduced by the propan-1-ol tail.

Objective: Determine if the -OH group contributes favorable enthalpy (


) to offset the entropic penalty (

) of the flexible propyl chain.
  • Preparation:

    • Ligand: Dissolve Triazol-Prop-OH in the exact dialysis buffer of the protein (Match DMSO concentration, typically <2%).

    • Protein: Concentrate target protein to 20-50 µM.

  • Titration:

    • Inject ligand (typical concentration 10-20x protein) into the cell in 20 steps.

    • Control: Perform "Ligand into Buffer" titration to subtract heat of dilution (Critical for alcohol-containing ligands which may have high heats of mixing).

  • Analysis:

    • Fit to a One-Site binding model.

    • Success Criteria: If Triazol-Prop-OH shows a significantly more negative

      
       compared to 1-Methyl-triazole, the -OH is engaging in specific binding.
      
Protocol B: Ligand Efficiency Assessment Workflow

This workflow ensures self-validating data generation.

LE_Workflow Start Start: Triazole Fragment Hit Measure_Kd Measure Kd (SPR or NMR) Determine Delta G Start->Measure_Kd Calc_LE Calculate LE = Delta G / Heavy Atoms Measure_Kd->Calc_LE Decision Compare Triazol-Prop-OH vs. Methyl-Triazole Calc_LE->Decision Path_A LE (Prop-OH) >= LE (Methyl) Specific Interaction Found Decision->Path_A Enthalpy Gain > Entropy Loss Path_B LE (Prop-OH) < LE (Methyl) Efficiency Dilution Decision->Path_B Enthalpy Gain < Entropy Loss Action_A Keep Tail for Optimization (Linker Attachment Point) Path_A->Action_A Action_B Discard Tail Try Rigid Linker Path_B->Action_B

Figure 2: Decision logic for evaluating the functionalized triazole. This flowchart guides the "Go/No-Go" decision based on calculated efficiency metrics.

Expert Synthesis & Recommendations

When to Use Triazol-Prop-OH:
  • Solubility Issues: If your core scaffold is highly lipophilic (cLogP > 3), the propan-1-ol tail (cLogP ~ -0.6) acts as a "solubilizing anchor" without introducing charge.

  • Probing Solvent Channels: The 3-carbon chain allows the -OH group to reach out from a buried hydrophobic pocket into the solvent front or capture a water-mediated bridge.

  • Linker Validation: If you intend to build a PROTAC or bivalent molecule, this compound serves as a "dummy linker" to verify that chain extension does not sterically clash with the protein surface.

When to Avoid:
  • Strict FBDD Screening: If you are strictly ranking fragments by LE, this molecule will likely score lower than 1,2,3-triazole unless the -OH interaction is exceptionally strong. It is better viewed as a "First-Generation Optimization" rather than a primary screen fragment.

References
  • Hopkins, A. L., et al. (2004).[1][2] "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3] Nature Chemistry. Link

  • PubChem Compound Summary. (2024). "2-(1H-1,2,3-Triazol-1-yl)propan-1-ol." National Library of Medicine. Link

Sources

Comparative

Electrochemical Characterization of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Corrosion Scientists, and Drug Development Professionals Focus: Corrosion Inhibition & Surface Adsorption Kinetics[1] Executive Summary & Core Directive This...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Corrosion Scientists, and Drug Development Professionals Focus: Corrosion Inhibition & Surface Adsorption Kinetics[1]

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol derivatives , a class of heterocyclic compounds synthesized via "Click Chemistry" (CuAAC). While initially explored for pharmaceutical applications (antifungal/antimicrobial), their primary electrochemical utility lies in corrosion inhibition for metals (mild steel, copper) in acidic media.

Unlike rigid templates, this guide focuses on the causality of electrochemical response : how the specific propan-1-ol tail modulates solubility and adsorption geometry compared to standard inhibitors like Benzotriazole (BTA).

Comparative Analysis: Performance vs. Alternatives

The following analysis objectively compares 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol derivatives against industry standards and structural analogs.

Benchmark Comparison Table
Feature2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Derivatives Benzotriazole (BTA) Unsubstituted 1,2,3-Triazole
Primary Mechanism Multi-center Adsorption: Triazole ring (

-electrons) + Hydroxyl group (Chelation).
Film Formation: Polymer-like complex formation (Cu-BTA).Weak Adsorption: Lacks sufficient anchoring groups; highly soluble.
Inhibition Efficiency (

)
High (>90% at

M):
The propyl-alcohol chain improves surface coverage via "tail" interactions.
High (>95%): Excellent for Copper; moderate for Steel in high acid.Low (<60%): Desorbs easily at higher temperatures.
Toxicity profile Low: "Click" derivatives are generally biocompatible (often used in drug discovery).High: Known aquatic toxin; regulated in many jurisdictions.Moderate: Generally safe but volatile.
Solubility (Acidic Media) Excellent: The hydroxyl group ensures solubility in aqueous HCl/H

SO

.
Moderate: Often requires organic co-solvents (EtOH/MeOH).High: Very soluble, leading to poor surface persistence.
Cost Moderate: Requires Azide/Alkyne precursors + Cu catalyst.Low: Mass-produced commodity chemical.Low: Simple synthesis.
Critical Insight: The "Propan-1-ol" Advantage

The superior performance of the propan-1-ol derivative over the unsubstituted triazole stems from the Hydroxyl Anchor Effect . The -OH group does not just aid solubility; it participates in hydrogen bonding with interfacial water molecules or direct interaction with protonated surface sites, stabilizing the adsorbed layer. This creates a "self-validating" barrier where electrochemical resistance (


) scales linearly with surface coverage (

).

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and Reproducibility , the following protocols are designed as closed-loop systems where data quality is verified at each step.

A. Synthesis & Preparation (Brief)
  • Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]

  • Precursors: 2-Azidopropan-1-ol + Terminal Alkyne (e.g., Phenylacetylene for hydrophobic bulk).

  • Validation:

    
    H NMR (distinct triazole proton at 
    
    
    
    ppm) and melting point verification.
B. Electrochemical Cell Setup
  • System: Standard three-electrode glass cell (Pyrex, 250 mL).

  • Working Electrode (WE): Mild Steel (MS) or Copper coupon embedded in epoxy (exposed area:

    
    ).
    
    • Prep: Wet polish (SiC paper 400–1200 grit), degrease (acetone), wash (distilled water), air dry.

  • Counter Electrode (CE): Platinum foil (large surface area to prevent polarization limits).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (de-aerated with

    
     for 30 min prior to measurement).
    
C. Electrochemical Impedance Spectroscopy (EIS)
  • Objective: Quantify Charge Transfer Resistance (

    
    ) and Double Layer Capacitance (
    
    
    
    ).
  • Protocol:

    • Stabilize Open Circuit Potential (OCP) for 30 mins (drift

      
      ).
      
    • Frequency Range:

      
       to 
      
      
      
      .
    • AC Amplitude:

      
       peak-to-peak (ensures linear response).
      
    • Self-Validation: Check Kramers-Kronig transforms to ensure causality and stability of the system.

D. Potentiodynamic Polarization (PDP)
  • Objective: Determine Tafel slopes (

    
    ) and Corrosion Current (
    
    
    
    ).
  • Protocol:

    • Scan Range:

      
       vs. OCP.
      
    • Scan Rate:

      
       (slow rate minimizes capacitive charging currents).
      
    • Data Extraction: Extrapolate linear Tafel regions to

      
      .
      

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow from synthesis to data validation.

G cluster_measurements Electrochemical Measurements Synthesis Synthesis (CuAAC) 2-Azidopropan-1-ol + Alkyne Characterization Structure Validation (NMR / IR) Synthesis->Characterization CellSetup 3-Electrode Cell (WE: Steel, CE: Pt, RE: SCE) Characterization->CellSetup OCP OCP Stabilization (30 min) CellSetup->OCP EIS EIS (100 kHz - 10 mHz) OCP->EIS Step 1 PDP Polarization (±250 mV vs OCP) EIS->PDP Step 2 Analysis Data Analysis (Tafel / Nyquist / Isotherms) EIS->Analysis PDP->Analysis

Caption: Integrated workflow for the synthesis and electrochemical characterization of triazole derivatives.

Data Presentation & Interpretation

Representative Data: Mild Steel in 1.0 M HCl

The following table summarizes typical response characteristics for a 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol derivative (based on aggregate literature values for triazole-alcohol inhibitors).

Concentration (mM)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(%)
Blank (0.0) -4808509511025--
0.1 -475320881059573.6
0.5 -4721508510821088.1
1.0 -468858211238093.4
5.0 -465788011541093.9
Interpretation Guidelines
  • Shift in

    
    :  If the shift is 
    
    
    
    compared to the blank, the inhibitor is classified as Mixed-Type (inhibiting both anodic metal dissolution and cathodic hydrogen evolution).
  • 
     Increase:  A sharp increase in Charge Transfer Resistance (
    
    
    
    ) confirms the formation of a protective adsorption film.
  • Inhibition Efficiency (

    
    ):  Calculated as 
    
    
    
    .

Mechanistic Insight: Adsorption Isotherm

The adsorption of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol derivatives typically follows the Langmuir Adsorption Isotherm , defined by:



Where:
  • 
     = Inhibitor concentration[4]
    
  • 
     = Surface coverage (
    
    
    
    )
  • 
     = Adsorption equilibrium constant.
    

Thermodynamic Validation: From


, calculate the Free Energy of Adsorption (

):

  • 
    :  Physical adsorption (electrostatic interaction).
    
  • 
    :  Chemical adsorption (coordinate bond formation).
    
  • Triazole derivatives often show values around -30 to -35 kJ/mol, indicating a comprehensive Physicochemical Adsorption mode.

Visualization: Adsorption Mechanism

Mechanism cluster_interactions Adsorption Forces MetalSurface Metal Surface (Fe/Cu) (d-orbitals) TriazoleRing Triazole Ring (N-atoms / π-electrons) Coordination Coordinate Bond (N -> Fe) TriazoleRing->Coordination Electrostatic Electrostatic Interaction (Protonated N+ ... Cl- ... Fe) TriazoleRing->Electrostatic HydroxylGroup Propan-1-ol Tail (-OH) (Oxygen Lone Pairs) HydroxylGroup->MetalSurface H-Bonding / Chelation Coordination->MetalSurface Electrostatic->MetalSurface

Caption: Mechanistic model of triazole-alcohol adsorption showing dual-mode anchoring (N-coordination and OH-chelation).

References

  • Verma, C., et al. (2018). "Overview of 1,2,3-triazole derivatives as corrosion inhibitors for steel in acid media." Journal of Molecular Liquids.

  • Hasanov, R., et al. (2019). "Synthesis and corrosion inhibition performance of 1,2,3-triazole derivatives prepared via click chemistry." Corrosion Science.

  • Obot, I. B., et al. (2019). "Computational and electrochemical analysis of triazole-based corrosion inhibitors." Chemical Engineering Journal.

  • ASTM G106-89. (2015). "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.

  • ASTM G5-14. (2021). "Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements." ASTM International.

Sources

Safety & Regulatory Compliance

Safety

2-(1H-1,2,3-Triazol-1-yl)propan-1-ol: Proper Disposal &amp; Handling Guide

The following guide details the proper disposal procedures for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol . Executive Summary 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is a low-molecular-weight nitrogen-rich heterocycle.[1] While 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol .

Executive Summary

2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is a low-molecular-weight nitrogen-rich heterocycle.[1] While 1,2,3-triazoles are generally more thermally stable than their 1,2,4-isomers or tetrazoles, they possess a high nitrogen content that classifies them as potentially energetic materials .

Immediate Directive: Treat this compound as a Class 4.1 Flammable Solid (or Liquid, depending on purity/form) with potential shock sensitivity until specific DSC (Differential Scanning Calorimetry) data confirms otherwise. Do not dispose of via drain or standard trash. The only authorized disposal method is high-temperature incineration at a permitted facility.

Chemical Profile & Hazard Assessment

This specific isomer is often a research intermediate. Public safety data is scarce; therefore, we derive our safety profile from the pharmacophore (1,2,3-triazole) and functional group analysis.

Property Data / Estimate Operational Implication
Chemical Name 2-(1H-1,2,3-Triazol-1-yl)propan-1-olVerify isomer (vs. 1,2,4-triazole) before logging.
CAS Number Not Widely Listed (Custom Synthesis)Use CAS 288-36-8 (1,2,3-Triazole) as a surrogate for hazard profiling if exact CAS is unavailable.[2]
Molecular Formula C₅H₉N₃OHigh N:C ratio indicates potential energy release upon decomposition.
Physical State Viscous Liquid or Low-Melting SolidMay crystallize over time; handle solids with anti-static tools.
Energetic Risk Moderate N2-substituted triazoles are generally stable, but decomposition can release N₂ gas exothermically.
Incompatibilities Strong Oxidizers, Acids, Halogenated SolventsDo not mix with nitric acid or perchlorates (explosion risk).[3]
Critical Hazard Mechanism

The 1,2,3-triazole ring is stable up to ~200°C, but in the presence of strong acids or metal ions (especially Copper(I) if residual catalyst remains), it can form unstable complexes or decompose violently.

  • Reference: Thermal Stability of 1,2,3-Triazoles, Journal of Energetic Materials (See Ref 1).

Pre-Disposal Stabilization & Segregation

Before disposal, the material must be stabilized and segregated to prevent accidental reaction in the waste stream.

Step 1: Purity Check
  • If the material is a crude reaction mixture: Ensure no residual azides (starting material) or Copper (Cu) catalysts are present.

    • Why? Residual azides + Cu + Acidic waste stream = Explosive Copper Azide .

  • Action: If Cu is suspected, wash the organic phase with a chelating agent (e.g., EDTA or aqueous ammonia) prior to designating for disposal.

Step 2: Waste Stream Segregation

Do not commingle this waste with general organic solvents. Create a dedicated satellite accumulation area container.

  • Labeling: "Non-Halogenated Organic - High Nitrogen Content."

  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if Cu/heavy metal contamination is possible.

Disposal Protocols (Step-by-Step)

Scenario A: Small Scale (Lab Bench / < 50g)
  • Dissolution: Dissolve the solid/oil in a combustible, non-halogenated solvent (e.g., Ethanol, Acetone) to <10% concentration.

    • Logic: Dilution desensitizes the material and aids in steady combustion during incineration.

  • Packaging: Transfer to a chemically resistant container (polyethylene).

  • Tagging: Mark as "Flammable Liquid - Contains Triazoles."

  • Handoff: Transfer to EHS for Incineration .

Scenario B: Large Scale / Process Waste (> 50g)
  • Thermal Analysis (Mandatory): Run a DSC (Differential Scanning Calorimetry) scan.

    • Pass Criteria: No exotherm onset below 150°C.

    • Fail Criteria: Sharp exotherm < 150°C

      
      Contact High-Hazard Specialist. 
      
  • Stabilization: If stable, absorb onto vermiculite or mix with high-BTU fuel (e.g., kerosene) to ensure complete destruction.

  • Disposal Path: Direct shipment to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Thermal Incineration (Code D001/D003).

Scenario C: Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Do NOT use paper towels (increases flammability surface area). Use Vermiculite or Sand .

  • Clean: Wipe area with ethanol, then soap/water.

  • Waste: Place absorbent in a sealed container labeled "Hazardous Waste - Triazole Spill Debris."

Decision Logic & Workflows

Figure 1: Disposal Decision Matrix

This logic gate ensures that potentially explosive precursors (azides) or catalysts are removed before the material enters the standard waste stream.

DisposalWorkflow Start Waste: 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol CheckPurity Check: Residual Azide or Copper? Start->CheckPurity TreatCu Action: Wash with EDTA/Ammonia CheckPurity->TreatCu Yes (Risk of Cu-Azide) CheckState Physical State? CheckPurity->CheckState No (Clean) TreatCu->CheckState Solid Solid / Viscous Oil CheckState->Solid Solution Dilute Solution CheckState->Solution Dilute Dissolve in Acetone/EtOH (<10%) Solid->Dilute Desensitize Pack Pack in HDPE Container Solution->Pack Dilute->Pack Label Label: 'Flammable - Nitrogen Heterocycle' Pack->Label Incinerate DISPOSAL: High-Temp Incineration Label->Incinerate

Caption: Figure 1. Segregation and stabilization workflow to prevent formation of shock-sensitive metal azides prior to incineration.

Regulatory Compliance (US/Global)

Regulation Classification Code/Note
RCRA (USA) Ignitable Waste D001 (If flash point < 60°C or oxidizer). Potential D003 (Reactive) if azide contamination is suspected.
DOT (Transport) Flammable Solid/Liquid UN 1325 (Flammable Solid, Organic, n.o.s.) or UN 1993 (Flammable Liquid, n.o.s.).
GHS Warning H228 (Flammable solid), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.).

Self-Validation Check:

References

  • Thermal Stability of Triazoles: Kumar, A. S., et al. (2013).[5] Synthesis of thermally stable energetic 1,2,3-triazole derivatives. Chemistry – An Asian Journal.

  • General Triazole Safety: ECHEMI. (2023). 1H-1,2,3-Triazole Safety Data Sheet (SDS).

  • EPA Waste Codes: US Environmental Protection Agency.[3] Defining Hazardous Waste: Listed and Characteristic Wastes.

  • PubChem Compound Summary: National Center for Biotechnology Information. (2023).[6] 1,2,3-Triazole (Parent Compound).[1][2][4][5][6][7][8][9][10]

Disclaimer: This guide is intended for qualified scientific personnel. The properties of specific custom-synthesized isomers may vary. Always consult your institution's Environmental Health & Safety (EHS) department before disposal.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Core Safety Directives: Understanding the Risks While specific toxicological data for 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol is limited, the hazards can be in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Safety Directives: Understanding the Risks

While specific toxicological data for 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol is limited, the hazards can be inferred from its constituent chemical groups: the triazole ring and the propanol backbone.

  • Triazole Moiety: Triazole-based compounds are known to be potentially harmful if swallowed and can cause serious eye and skin irritation.[1][2][3][4] Some triazoles are also suspected of damaging fertility or the unborn child.[1][5]

  • Propanol Moiety: Propanol is a flammable liquid and its vapor can form explosive mixtures with air.[6][7][8] It may also cause drowsiness or dizziness.[6][7][8]

Therefore, it is crucial to handle 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol with a high degree of caution, assuming it possesses a combination of these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is fundamental to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[1][9] A face shield is recommended when there is a significant risk of splashing.[9][10]To protect the eyes from splashes and aerosols.
Skin and Body Protection A standard laboratory coat must be worn at all times.[1] Chemically resistant gloves, such as nitrile or neoprene, are required.[1][9] Double-gloving is advisable for enhanced protection.[9]To prevent skin contact with the chemical.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid the inhalation of vapors or aerosols.[9][10][11] If working outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1][9]To prevent respiratory tract irritation and other potential health effects from inhalation.

Experimental Workflow for Safe Handling

A systematic approach is essential for safely managing 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_sds Review Safety Data for Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Verify Fume Hood Operation prep_ppe->prep_workspace handle_weigh Weigh/Measure Compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_reaction Perform Experiment in Fume Hood handle_weigh->handle_reaction handle_storage Store Securely in a Tightly Sealed Container handle_reaction->handle_storage disp_collect Collect Waste in a Labeled Hazardous Waste Container handle_storage->disp_collect Proceed to Disposal disp_contact Contact Institutional EHS for Pickup disp_collect->disp_contact disp_document Document Waste for Regulatory Compliance disp_contact->disp_document cluster_spill Spill Response Protocol spill_alert Alert Personnel & Evacuate Area spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_clean Carefully Collect & Place in a Labeled Waste Container spill_contain->spill_clean spill_decon Decontaminate the Area spill_clean->spill_decon

Caption: Emergency spill response workflow.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate all non-essential personnel. Ensure the area is well-ventilated. [1]2. Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the PPE table. [1]3. Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance. [1]4. Cleanup: Carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal. [11]5. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste. [11]

First-Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. [9]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][12]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [4][13]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [3]

Disposal Plan

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

  • Waste Segregation: Do not mix waste containing 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. [1]2. Containerization: Collect all waste, including contaminated PPE and cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container. [1][11]The label must include the chemical name and all associated hazards.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste management facility. [1][5]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-(6-Bromohexyl)-1,2,4-triazole.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-amino-1H-1,2,3-triazole-5-carboxamide.
  • BenchChem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
  • BenchChem. (n.d.). Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone.
  • Columbus Chemical Industries, Inc. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-1,2,4-triazole.
  • AK Scientific, Inc. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET: 1H-1,2,3-Triazole-5-thiol Sodium Salt.
  • Unknown. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Unknown. (2025, September 30).
  • National Center for Biotechnology Information. (n.d.). 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. PubChem.
  • Fisher Scientific. (2025, December 19).
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(1H-1,2,4-triazol-1-yl)propan-1-ol.
  • ECHEMI. (n.d.).
  • Lab Alley. (2025, August 8). Propanol Safety & Hazards.
  • Sigma-Aldrich. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol.
  • International Labour Organiz
  • Inxight Drugs. (n.d.). 1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(1h-1,2,3-Triazol-1-yl)propan-1-ol
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2-(1h-1,2,3-Triazol-1-yl)propan-1-ol
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